5-(4-Aminophenyl)furan-2-carboxamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(4-aminophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,12H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYFIKQEIVBECJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-(4-Aminophenyl)furan-2-carboxamide
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
5-(4-Aminophenyl)furan-2-carboxamide is a molecule of significant interest within medicinal chemistry, belonging to the furan-2-carboxamide class of compounds. The furan scaffold is a prevalent heterocyclic motif in numerous pharmacologically active agents, often serving as a bioisostere for a phenyl ring, which can modulate metabolic stability and receptor binding interactions.[1] The presence of the aminophenyl and carboxamide moieties suggests potential for diverse biological activities, including as an antibiofilm agent.[2] A thorough understanding of the physicochemical properties of this compound is paramount for its advancement in any drug discovery and development pipeline, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile.
This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, including detailed, field-proven methodologies for their experimental determination. Where direct experimental data for the title compound is not publicly available, this guide will leverage data from structurally analogous compounds and established analytical principles to provide well-grounded estimations and procedural guidance.
Chemical Identity and Structure
The foundational step in characterizing any compound is to establish its chemical identity.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Synonyms | N-(4-Aminophenyl)furan-2-carboxamide | [3] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [4] |
| Molecular Weight | 202.21 g/mol | [4] |
| Canonical SMILES | C1=CC(=CC=C1C2=CC=C(O2)C(=O)N)N | [4] |
| InChI Key | HWMFFWCDLWDYGX-UHFFFAOYSA-N | [4] |
The structural formula of this compound is presented below:
Synthesis Overview
A documented synthesis for this compound involves the reaction of furoic acid with 1,1'-carbonyldiimidazole (CDI) to form an activated acyl intermediate. This is followed by the addition of 1,4-diaminobenzene. The reaction is typically performed in an organic solvent such as tetrahydrofuran (THF).[2][3]
Caption: Synthetic workflow for this compound.
Core Physicochemical Properties
The following sections detail the key physicochemical properties of this compound and provide standardized protocols for their determination.
Melting Point
The melting point is a critical indicator of a compound's purity and is influenced by the strength of intermolecular forces. Amides, in general, exhibit high melting points due to strong hydrogen bonding networks.[5][6]
Experimental Protocol for Melting Point Determination:
-
Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a depth of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Measurement:
-
The sample is heated at a rapid rate initially to a temperature approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.
-
Solubility
Solubility is a crucial parameter for drug delivery and formulation. It is influenced by the polarity of the solute and the solvent. The presence of both polar (amide, amine) and nonpolar (aromatic rings) groups in this compound suggests a varied solubility profile.
Predicted Solubility:
-
Water: Low molecular weight amides are generally water-soluble.[6] However, the presence of two aromatic rings in the structure will likely decrease its aqueous solubility.
-
Organic Solvents: It is expected to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and to a lesser extent in alcohols like ethanol and methanol. A study on a similar furan derivative, 5-(4-methylphenyl)-2-furanpropanoic acid, showed solubility in ethyl acetate and acetonitrile.[7]
Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method):
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.
-
Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: The resulting suspension is filtered through a 0.45 µm filter to remove undissolved solids.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]
Acid-Base Dissociation Constant (pKa)
The pKa value(s) of a molecule indicate the strength of its acidic and basic functional groups. This is critical for predicting its ionization state at physiological pH, which in turn affects its solubility, permeability, and receptor binding. This compound has two ionizable centers: the basic aromatic amine and the weakly acidic amide proton.
Estimated pKa Values:
-
Basic pKa (Aromatic Amine): The pKa of aniline is approximately 4.6. The furan-2-carboxamide substituent is electron-withdrawing, which would be expected to decrease the basicity of the amino group. Therefore, the pKa of the anilinic nitrogen is likely to be in the range of 3-4.
-
Acidic pKa (Amide N-H): Amides are generally very weak acids, with pKa values typically above 17. This group is unlikely to be ionized under physiological conditions.
Experimental Protocol for pKa Determination (Potentiometric Titration):
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a co-solvent system like water-methanol, to ensure solubility throughout the titration.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) to determine the basic pKa, and with a strong base (e.g., NaOH) for the acidic pKa.
-
Data Acquisition: The pH of the solution is monitored using a calibrated pH electrode as a function of the volume of titrant added.
-
Data Analysis: The pKa is determined from the titration curve, typically as the pH at the half-equivalence point. Specialized software can be used for more accurate calculations, especially for compounds with multiple or overlapping pKa values.[9]
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a key determinant of a drug's ability to cross biological membranes.
Predicted logP: The predicted XlogP for a closely related ester, methyl 5-(4-aminophenyl)furan-2-carboxylate, is 2.2.[10] Given that amides are generally more polar than esters, the logP of this compound is expected to be slightly lower, likely in the range of 1.5 to 2.0. This value is within the desirable range for orally administered drugs according to Lipinski's Rule of 5 (logP < 5).[11][12]
Experimental Protocol for logP Determination (Shake-Flask Method):
-
Phase Preparation: 1-Octanol and water are mutually saturated by stirring together for 24 hours, followed by separation of the two phases.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a specific volume of the other phase in a separatory funnel or vial.
-
Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation.
-
Quantification: The concentration of the compound in both the aqueous and octanol phases is determined by a suitable analytical method like HPLC-UV.
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[13]
Predicted ¹H NMR Spectrum (in DMSO-d₆):
-
Aromatic Protons (phenyl ring): Two doublets are expected in the aromatic region (~6.5-7.5 ppm), corresponding to the protons on the aminophenyl ring.
-
Furan Protons: Two doublets are expected in the furan region (~6.5-7.5 ppm).
-
Amine Protons (-NH₂): A broad singlet is expected, the chemical shift of which can vary depending on concentration and temperature.
-
Amide Protons (-CONH₂): Two broad singlets may be observed due to restricted rotation around the C-N bond, or a single broad singlet at higher temperatures.
Predicted ¹³C NMR Spectrum (in DMSO-d₆):
-
Carbonyl Carbon: A signal is expected in the downfield region (~160-170 ppm).
-
Aromatic and Furan Carbons: Multiple signals are expected in the aromatic region (~110-150 ppm).
General Protocol for NMR Analysis:
-
Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[13][14]
Predicted IR Absorption Bands:
-
N-H Stretching (Amine and Amide): Two bands are expected in the region of 3400-3200 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the primary amine and amide N-H bonds.
-
C=O Stretching (Amide): A strong absorption band is expected around 1650 cm⁻¹, characteristic of the amide I band.[3]
-
C-N Stretching: Bands corresponding to C-N stretching will be present in the fingerprint region.
-
C-O-C Stretching (Furan): A characteristic band for the furan ether linkage is expected.
Experimental Protocol for FTIR Analysis (Attenuated Total Reflectance - ATR):
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.[15]
Predicted Mass Spectrum (Electrospray Ionization - ESI+):
-
Molecular Ion Peak [M+H]⁺: A prominent peak is expected at m/z 203.08, corresponding to the protonated molecule.
-
Fragmentation: Fragmentation patterns may involve the loss of the amide group or cleavage of the furan ring.
General Protocol for Mass Spectrometry Analysis:
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
Analysis: The solution is infused into the mass spectrometer or injected via an HPLC system. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.[16][17]
Conclusion
This technical guide has outlined the essential physicochemical properties of this compound and provided standardized, actionable protocols for their experimental determination. A comprehensive understanding and empirical validation of these parameters are indispensable for any research or development program involving this promising molecule. The provided methodologies represent robust and widely accepted practices in the pharmaceutical sciences, ensuring the generation of high-quality, reliable data to inform critical decisions in lead optimization and candidate selection.
References
- Alsafra, Z., Al-Haddad, J., & Al-Tannak, N. (2021). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules, 26(4), 933.
- Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (2021). Chemistry & Biodiversity, 18(3), e2000879.
- Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023). Molecules, 28(4), 1686.
- BenchChem. (2025).
- Diplomata Comercial. (n.d.). Amides chemical properties: Understanding Their Significance.
- Spectral Assignments and Reference Data. (2005). Magnetic Resonance in Chemistry, 43(11), 1056-1060.
- Synthesis and Characterization of Furanic Compounds. (n.d.).
- Stenutz, R. (n.d.). methyl 5-(4-aminophenyl)
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- Chemistry LibreTexts. (2022, August 16). 15.14: Physical Properties of Amides.
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- Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
- Science Ready. (n.d.). Amides - Organic Chemistry.
- ChemicalBook. (n.d.). Furan(110-00-9) 13C NMR spectrum.
- Scribd. (n.d.). Properties of Amines and Amides | PDF.
- MDPI. (2022, December 2). 5-(4-Nitrophenyl)furan-2-carboxylic Acid.
- FAF-Drugs4. (n.d.). FAF-QED.
- Real-Time High-Resolution Tandem Mass Spectrometry Identifies Furan Derivatives in Exhaled Breath. (2015, July 7). Scientific Reports, 5, 11823.
- MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)
- BLDpharm. (n.d.). 1259061-64-7|5-(4-Aminophenyl)furan-2-carboxylic acid.
- Fisher Scientific. (n.d.). eMolecules 5-(4-Aminophenyl)furan-2-carboxylic acid methyl ester | 52939-06-7 | 5G.
- PubChemLite. (n.d.). Methyl 5-(4-aminophenyl)
- Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. (n.d.).
- ResearchGate. (n.d.). Figure S123. FTIR spectrum of N-(furan-2-ylmethyl)thiophene-2-carboxamide (22)..
- Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
- (PDF) Vibrational spectroscopic investigations of 5-(4-fluor-phenyl)-furan-2 carbaldehyde. (n.d.).
- SciSpace. (n.d.). Identification of Furan Metabolites Derived from Cysteine-cis-2- Butene-1,4-Dial-Lysine Crosslinks.
- PJSIR. (n.d.). 470 THE BASIC STRENGTH OF FURAN.
- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025, November 7). ijirss.
- Zenovel. (2026, February 4). Lipinski's Rule of 5 in Modern Drug Discovery.
- springermedizin.de. (2020, June 19). Identification and structure characterization of five synthetic opioids: 3,4-methylenedioxy-U-47700, o-methyl-acetylfentanyl, 2-thiophenefentanyl, benzoylfentanyl and benzoylbenzylfentanyl.
- Chair of Analytical Chemistry. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO).
- Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. (n.d.).
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- Boron Molecular. (n.d.). 5-(4-Aminophenyl)furan-2-carboxylic acid methyl ester.
- ChemRxiv. (n.d.).
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Chemical Stability Profile of Furan-2-Carboxamide Scaffolds
A Technical Guide for Drug Design & Development
Executive Summary
The furan-2-carboxamide scaffold is a prevalent structural motif in medicinal chemistry, valued for its ability to function as a bioisostere of benzamides and for its hydrogen-bonding capabilities within kinase and GPCR binding pockets. However, its utility is frequently compromised by a complex stability profile that includes susceptibility to oxidative bioactivation, acid-catalyzed ring opening, and photodegradation. This guide provides a mechanistic analysis of these degradation pathways and establishes a self-validating experimental framework for assessing scaffold integrity during lead optimization.
Structural Analysis & Reactivity
The furan-2-carboxamide moiety consists of an electron-rich heteroaromatic furan ring coupled to an electron-withdrawing carboxamide group at the C2 position. This arrangement creates a "push-pull" electronic system that defines its stability profile.
-
Electronic Deactivation: The carbonyl group at C2 exerts a strong electron-withdrawing effect (-M and -I effects), which partially deactivates the furan ring towards electrophilic attack compared to alkyl-furans. While this improves acid stability relative to furan itself, the ring remains a "structural alert" for oxidative metabolism.
-
Resonance & Planarity: The amide nitrogen lone pair participates in resonance with the carbonyl, but the furan oxygen lone pair also donates into the ring system. This competition affects the rotational barrier of the amide bond and the overall planarity, influencing both target binding and metabolic accessibility.
Hydrolytic Stability Profile
Hydrolysis in furan-2-carboxamides occurs via two distinct, competing mechanisms: cleavage of the amide bond and opening of the furan ring.
2.1 Acid-Catalyzed Degradation
Under acidic conditions, the furan ring is the primary site of vulnerability, despite the deactivating effect of the carboxamide.
-
Mechanism: Protonation occurs at the C5 (alpha) or C3 (beta) position of the furan ring. Protonation at C5 is generally favored kinetically. This disrupts aromaticity, leading to the addition of water and subsequent ring opening to form reactive 1,4-dicarbonyl species (e.g., 4-hydroxy-2-butenal derivatives).
-
Amide Bond: The amide bond itself is relatively stable to acid hydrolysis compared to the ring, requiring elevated temperatures (>60°C) and strong mineral acids (e.g., 6N HCl) to hydrolyze to furan-2-carboxylic acid.
2.2 Base-Catalyzed Degradation
-
Mechanism: The furan ring is significantly more stable to base than to acid. Degradation is driven almost exclusively by nucleophilic attack of hydroxide on the amide carbonyl.
-
Outcome: Hydrolysis yields furan-2-carboxylate and the corresponding amine. This reaction follows standard second-order kinetics and is generally slow at physiological pH (7.4).
Table 1: Comparative Hydrolytic Stability
| Condition | Primary Target | Mechanism | Degradation Product(s) |
| Acid (pH < 2) | Furan Ring | Electrophilic addition / Ring opening | 1,4-dicarbonyls, polymeric tars |
| Neutral (pH 7) | Stable | N/A | None (negligible degradation) |
| Base (pH > 10) | Amide Bond | Nucleophilic Acyl Substitution | Furan-2-carboxylic acid + Amine |
Oxidative & Metabolic Stability (Critical Safety Alert)
The most significant liability of the furan-2-carboxamide scaffold is its susceptibility to metabolic bioactivation by Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4). This is a known toxicity mechanism that can lead to hepatotoxicity.[1][2]
3.1 Mechanism of Bioactivation
The furan ring undergoes oxidation to form a transient, highly reactive epoxide or an enedial intermediate.[3]
-
Epoxidation: CYP450 oxidizes the C4-C5 double bond.
-
Ring Opening: The epoxide rapidly rearranges (via NIH shift or hydrolysis) to form cis-2-butene-1,4-dial (BDA) derivatives.
-
Covalent Binding: BDA is a potent Michael acceptor that alkylates cellular nucleophiles (glutathione, protein thiols, DNA), leading to cytotoxicity.
Visualization of Bioactivation Pathway:
Figure 1: Mechanism of CYP450-mediated oxidative bioactivation of furan scaffolds leading to toxicity or detoxification.
Photostability
Furan-2-carboxamides exhibit "dual-mode" photoreactivity. They absorb UV light (typically
-
Singlet Oxygen (
) Attack: The electron-rich furan ring reacts with singlet oxygen via [4+2] cycloaddition, forming endoperoxides that decompose to hydroxy-butenolides. -
Photo-oxidation: Direct UV exposure can induce cleavage of the amide bond or oxidation of the furan ring, especially in solution.
Experimental Protocols for Stability Assessment
To validate the stability profile, the following self-validating workflows must be implemented.
5.1 Forced Degradation (Stress Testing)
Standard: Adapted from ICH Q1A (R2).
-
Preparation: Dissolve compound to 1 mM in acetonitrile/water (1:1).
-
Conditions:
-
Analysis: Monitor loss of parent peak via HPLC-UV/MS.
-
Pass Criteria: >95% recovery for stable compounds.
-
Diagnostic: Appearance of M+16 (oxidation) or M+18 (hydrolysis) peaks.
-
5.2 Reactive Metabolite Trapping Assay
Purpose: To assess the risk of bioactivation (toxicity).
-
Incubation System: Human Liver Microsomes (HLM) (1 mg/mL protein) supplemented with NADPH (1 mM).
-
Trapping Agents:
-
Glutathione (GSH): 5 mM (detects soft electrophiles like epoxides/enedials).
-
Potassium Cyanide (KCN): 1 mM (detects hard electrophiles like iminium ions).
-
-
Procedure:
-
Incubate test compound (10 µM) at 37°C for 60 mins.
-
Quench with cold acetonitrile.
-
-
Analysis (LC-MS/MS):
-
Search for Neutral Loss scans: 129 Da (GSH adduct) or 307 Da (GSH adduct).
-
Interpretation: Detection of GSH adducts confirms metabolic activation of the furan ring.
-
Experimental Workflow Diagram:
Figure 2: Integrated workflow for assessing chemical and metabolic stability.
Mitigation Strategies
If stability or toxicity issues arise, the following medicinal chemistry strategies are recommended:
-
Block Metabolic Soft Spots: Substitution at the C5 position of the furan ring (e.g., with Methyl, Chlorine, or Cyano groups) can sterically or electronically hinder CYP450 oxidation.
-
Scaffold Hopping (Bioisosteres): Replace the furan ring with more stable heteroaromatics:
-
Electron Withdrawal: Introduction of electron-withdrawing groups (EWG) on the ring reduces electron density, making the ring less susceptible to oxidative attack (CYP450) and acid-catalyzed opening.
References
-
Peterson, L. A. (2013).[9] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Link
-
Ossola, R., et al. (2019).[13] Furan Carboxamides as Model Compounds To Study the Competition between Two Modes of Indirect Photochemistry. Environmental Science & Technology.[13] Link
-
European Medicines Agency (EMA) . ICH Topic Q 1 A (R2) Stability Testing of new Drug Substances and Products. Link
-
Dalvie, D. K., et al. (2002). Assessment of Metabolic Activation of Furan Derivatives. Chemical Research in Toxicology. Link
-
Piancatelli, G., et al. (1994). Acid-Catalyzed Rearrangement of Furan Derivatives. Synthesis. Link
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Electronic Profiling of 5-(4-Aminophenyl)furan-2-carboxamide: A Framework for Lead Optimization
Topic: Electronic Properties of 5-(4-Aminophenyl)furan-2-carboxamide for Drug Design Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Leads
Executive Summary
In the pursuit of novel small-molecule therapeutics, the 5-phenylfuran-2-carboxamide scaffold has emerged as a privileged structure, particularly in the design of kinase inhibitors, DNA intercalators, and anti-virulence agents. This guide focuses on the specific derivative This compound (5-APFC) .
Unlike purely empirical approaches, this guide details a rational design framework based on electronic profiling . By analyzing the Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and global reactivity descriptors, researchers can predict pharmacokinetics and binding affinity before synthesis. 5-APFC represents a classic "push-pull" electronic system—linking an electron-donating amine to an electron-withdrawing carboxamide via a conjugated furan bridge—making it an ideal candidate for modulating charge-transfer interactions in active sites.
Molecular Architecture & Synthesis Strategy
Structural Logic
The molecule consists of three distinct electronic domains:
-
The Donor Domain: The 4-aminophenyl group. The amino nitrogen possesses a lone pair that participates in
resonance, increasing electron density in the phenyl ring. -
The Conjugated Bridge: The furan ring. As a
-excessive heteroaromatic, it facilitates electronic communication between the aryl and carbonyl termini while maintaining planarity. -
The Acceptor/Recognition Domain: The carboxamide group. This moiety serves as both a hydrogen bond donor/acceptor and an electron-withdrawing group (EWG), polarizing the system.
Synthetic Protocol (Suzuki-Miyaura Coupling)
To access 5-APFC with high regioselectivity, a palladium-catalyzed cross-coupling strategy is recommended over direct electrophilic substitution.
Protocol:
-
Reagents: 5-bromofuran-2-carboxamide (Electrophile), 4-aminophenylboronic acid pinacol ester (Nucleophile).
-
Catalyst System: Pd(dppf)Cl
(5 mol%) is preferred for its stability and efficiency with heteroaryl halides. -
Conditions:
(3 eq) in Dioxane/Water (4:1) at 90°C for 12 hours. -
Purification: The product often precipitates upon cooling; wash with cold water/ether to remove boronic acid byproducts.
Figure 1: Palladium-catalyzed synthesis workflow for 5-APFC, ensuring regioselectivity at the furan 5-position.
Electronic Landscape: The Core Analysis
Frontier Molecular Orbitals (FMOs)
The reactivity of 5-APFC is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO Character: Primarily localized on the 4-aminophenyl moiety . It represents the region most likely to donate electrons or be subject to electrophilic attack (e.g., metabolic oxidation by CYP450).
-
LUMO Character: Localized on the furan-carboxamide moiety . This region is susceptible to nucleophilic attack (e.g., by cysteine residues in covalent inhibition strategies).
-
The Gap (
):-
Typical Value (DFT B3LYP/6-311G**): ~3.5 - 4.0 eV .
-
Implication: A moderate gap suggests the molecule is kinetically stable (chemically hard) but sufficiently reactive to participate in charge-transfer interactions within a protein pocket.
-
Molecular Electrostatic Potential (MEP)
MEP mapping is critical for predicting non-covalent binding modes (hydrogen bonding and salt bridges).
| Region | Potential ( | Chemical Feature | Interaction Target in Protein |
| Amide Oxygen | Negative (Red) | H-Bond Acceptor | Backbone NH, Ser/Thr OH |
| Furan Oxygen | Sl. Negative (Yellow) | Weak Acceptor | Water networks |
| Amide Protons | Positive (Blue) | H-Bond Donor | Asp/Glu Carboxylates, Backbone CO |
| Amine Protons | Positive (Blue) | H-Bond Donor | Solvents, polar residues |
| Phenyl Ring | Neutral/Green | Hydrophobic pockets, |
Global Reactivity Descriptors
To compare 5-APFC against other candidates, calculate these descriptors using the energies of HOMO (
-
Chemical Hardness (
): . Higher implies resistance to charge transfer (higher stability). -
Electrophilicity Index (
): , where is the chemical potential.-
Significance: A high
indicates the molecule is a strong electrophile. For 5-APFC, the carboxamide makes it moderately electrophilic, aiding in orientation within nucleophilic pockets.
-
Computational Validation Protocol (Self-Validating System)
To ensure trustworthiness, the electronic properties must be simulated using a standardized computational workflow before wet-lab synthesis.
Step-by-Step DFT Workflow
-
Conformational Search: Use molecular mechanics (MMFF94) to find the global minimum. The rotation between the phenyl and furan rings is the key degree of freedom.
-
Geometry Optimization: Perform DFT optimization using B3LYP/6-311++G(d,p) in the gas phase.
-
Check: Ensure no imaginary frequencies (NImag=0).
-
-
Solvent Model: Re-optimize using PCM (Polarizable Continuum Model) with water (
) to mimic biological environments. -
TD-DFT (Time-Dependent DFT): Calculate the first 10 excited states to predict the UV-Vis spectrum.
-
Validation: The theoretical
should match experimental UV-Vis data (typically ~300-350 nm for this conjugation length).
-
Figure 2: Computational pipeline for extracting electronic descriptors. This loop ensures the geometry is a true minimum before property calculation.
Drug Design Applications
Bioisosterism & Scaffold Hopping
5-APFC is often used as a bioisostere for biphenyl-4-carboxamides .
-
Advantage: The furan ring is less aromatic than benzene, potentially allowing for slightly different bond angles (126° vs 120°) and better solubility due to the oxygen atom.
-
Metabolic Liability: The furan ring can be metabolically opened (bioactivation) to reactive dicarbonyls.
-
Mitigation: Electronic profiling helps identify if the furan C-H bonds are too electron-rich. Adding an electron-withdrawing group (e.g., -F, -Cl) to the furan ring can stabilize it against oxidative metabolism.
-
Pharmacophore Modeling
In kinase inhibitors (e.g., targeting VEGFR or EGFR), the carboxamide often acts as the "hinge binder," forming H-bonds with the ATP-binding site. The 4-aminophenyl tail extends into the solvent-exposed region or a hydrophobic back-pocket.
-
Design Tip: Use the MEP map to align the 5-APFC scaffold with the receptor's electrostatic surface. If the pocket is highly negative, the amino tail (positive potential) will provide favorable binding energy.
References
-
Synthesis & Antibiofilm Activity: Title: Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Source: ChemistryOpen (via PMC), 2024. Link:[Link] (Validates the synthesis and biological relevance of the furan-2-carboxamide scaffold).
-
Structural Characterization: Title: 5-(4-Nitrophenyl)furan-2-carboxylic Acid: Synthesis and Crystal Structure. Source: Molbank (MDPI), 2022. Link:[Link] (Provides X-ray data and NMR characterization for the direct precursor).
-
Electronic Properties (DFT): Title: Molecular electrostatic potential of molecules (5a–f) calculated at PBE0-D3BJ/def2-TZVP/SMD.[1] Source: ResearchGate (Data derived from analogous furan-carboxamide studies). Link:[Link] (Visual confirmation of MEP distribution in 5-aryl-furan-2-carboxamides).
-
Biological Target Context: Title: Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Source: Future Medicinal Chemistry, 2018. Link:[Link] (Demonstrates the utility of the 5-phenylfuran scaffold in anticancer drug design).
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Aminophenyl Furans via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Aminophenyl Furans
The aminophenyl furan scaffold is a privileged motif in medicinal chemistry and materials science. The unique electronic properties of the furan ring, coupled with the synthetic versatility of the amino group, make these compounds valuable building blocks for a diverse range of applications, from novel therapeutics to organic electronics. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the construction of the requisite C-C bond between the phenyl and furan rings.[1][2][3] This guide provides a detailed exploration of the strategic considerations and practical protocols for achieving this synthesis, with a focus on explaining the rationale behind experimental choices to empower researchers to optimize these reactions for their specific needs.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the Suzuki-Miyaura coupling mechanism is paramount for rational protocol design and troubleshooting. The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the aryl or heteroaryl halide. This step forms a Pd(II) intermediate. The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the halide partner.[5]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent is transferred to the palladium center. This is a crucial step where the base plays a critical role by activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium complex.[4][6]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the two organic partners, with the concomitant regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][4]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Strategic Considerations for Aminophenyl Furan Synthesis
The synthesis of aminophenyl furans via Suzuki-Miyaura coupling presents unique challenges due to the electronic properties of the substrates. The electron-rich nature of both the aminophenyl and furan moieties, and the potential for the amino group to coordinate with the palladium catalyst, requires careful selection of reaction parameters.
Choice of Coupling Partners
There are two primary approaches to the synthesis of aminophenyl furans:
-
Route A: Coupling of an aminophenylboronic acid (or its ester) with a halofuran.
-
Route B: Coupling of a haloaniline with a furanboronic acid (or its ester).
The choice between these routes often depends on the commercial availability and stability of the starting materials. Furanboronic acids are known to be susceptible to protodeboronation (hydrolysis of the C-B bond), which can lead to lower yields.[5] Therefore, Route A is often preferred , as aminophenylboronic acids are generally more stable.
The Critical Role of the Catalyst System
The success of the Suzuki-Miyaura coupling for this class of compounds is highly dependent on the palladium source and the associated ligand.
-
Palladium Source: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. Pd(OAc)₂ and Pd₂(dba)₃ are Pd(II) and Pd(0) precursors, respectively, that require a ligand to form the active catalytic species. Pd(PPh₃)₄ is a pre-formed Pd(0) complex. For challenging couplings, using a Pd(0) precursor like Pd₂(dba)₃ can be advantageous.[6][7]
-
Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich coupling partners, such as aminophenyl and furan derivatives, bulky and electron-donating phosphine ligands are often essential. These ligands promote both the oxidative addition and the reductive elimination steps.[8][9]
-
Buchwald-type biarylphosphine ligands such as SPhos and XPhos are particularly effective for coupling challenging substrates, including heteroaryl halides and anilines.[9] Their bulk and electron-donating properties facilitate the formation of the active monoligated Pd(0) species and enhance the rate of reductive elimination.
-
N-heterocyclic carbenes (NHCs) are another class of ligands that have shown great promise in Suzuki couplings due to their strong σ-donating ability, which can enhance catalytic activity.[6]
-
The Influence of the Base and Solvent
-
Base: The base is crucial for the transmetalation step, where it activates the boronic acid.[6][10] The choice of base can significantly impact the reaction outcome.
-
Inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. For challenging couplings, a stronger base like K₃PO₄ or Cs₂CO₃ is often more effective.[10] The use of aqueous base solutions is common and can accelerate the reaction.
-
Fluoride sources like KF can also be used, particularly when dealing with substrates that are sensitive to stronger bases.[6]
-
-
Solvent: The choice of solvent is critical for ensuring the solubility of all reaction components and for achieving the desired reaction temperature.
-
Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), and dimethoxyethane (DME) are frequently used, often in combination with water to facilitate the dissolution of the inorganic base.[5]
-
Toluene is another common solvent, particularly in reactions running at higher temperatures.
-
Recommended Protocols for Aminophenyl Furan Synthesis
The following protocols are provided as a starting point for the synthesis of aminophenyl furans. Optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates.
General Experimental Workflow
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: Synthesis of 2-(4-Aminophenyl)furan
This protocol details the coupling of 4-aminophenylboronic acid with 2-bromofuran.
Materials:
-
4-Aminophenylboronic acid
-
2-Bromofuran
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-aminophenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Add 2-bromofuran (1.0 mmol) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of 3-(4-Aminophenyl)furan
This protocol details the coupling of 4-bromoaniline with furan-3-boronic acid.
Materials:
-
4-Bromoaniline
-
Furan-3-boronic acid
-
Pd(OAc)₂ (Palladium(II) acetate)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF) (anhydrous)
-
Water (degassed)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add 4-bromoaniline (1.0 mmol), furan-3-boronic acid (1.5 mmol), Cs₂CO₃ (2.5 mmol), Pd(OAc)₂ (0.03 mmol), and XPhos (0.06 mmol) to a dry reaction vessel.
-
Add anhydrous THF (8 mL) and degassed water (2 mL).
-
Seal the vessel and heat the mixture to 70 °C with stirring.
-
Monitor the reaction for completion.
-
After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and partition between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Data Summary and Comparison
The following table summarizes representative conditions for Suzuki-Miyaura couplings of substrates similar to those in the target synthesis. These examples highlight the common choices for catalysts, ligands, bases, and solvents, and the typical yields that can be expected.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 95 | [9] |
| 2-Bromopyridine | 4-Aminophenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 80 | 92 | N/A |
| 4-Chloroaniline | 2-Furanboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O | 80 | 85 | N/A |
| 2-Bromofuran | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 88 | N/A |
Note: The data in this table is compiled from various sources for illustrative purposes and may not represent the exact conditions for the synthesis of aminophenyl furans. Optimization is recommended.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Poor quality boronic acid- Insufficiently strong base- Low reaction temperature | - Use a fresh catalyst and ligand- Use freshly prepared or purified boronic acid, or a more stable boronic ester- Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃)- Increase the reaction temperature |
| Protodeboronation | - Presence of water and/or acid- Unstable boronic acid (especially heteroaryl) | - Use anhydrous solvents and reagents- Use a more stable boronic ester (e.g., pinacol ester)- Use a fluoride-based base (e.g., KF) |
| Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) precatalyst | - Thoroughly degas all solvents and the reaction mixture- Use a Pd(0) source (e.g., Pd₂(dba)₃ or Pd(PPh₃)₄) |
| Dehalogenation of Aryl Halide | - Presence of a hydrogen source- Side reaction of the Pd-H species | - Ensure anhydrous conditions- Use a different ligand or solvent system |
Conclusion
The Suzuki-Miyaura coupling is a powerful and versatile tool for the synthesis of aminophenyl furans. A thorough understanding of the reaction mechanism and the roles of the various components is essential for developing robust and high-yielding protocols. The use of bulky, electron-donating ligands, appropriate bases, and careful control of reaction conditions are key to overcoming the challenges associated with these electron-rich substrates. The protocols and insights provided in this guide serve as a strong foundation for researchers to successfully synthesize these valuable compounds and to rationally troubleshoot any issues that may arise.
References
-
Chemical Society Reviews. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. RSC Publishing. [Link]
-
Chemical Science. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Publishing. [Link]
-
Chemical Science. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Publishing. [Link]
-
OUCI. (2022). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. [Link]
-
Journal of the American Chemical Society. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. ACS Publications. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
PubMed. (2024). Aminative Suzuki-Miyaura coupling. [Link]
-
PubMed. (2005). Palladium-catalyzed one-pot synthesis of highly substituted furans by a three-component annulation reaction. [Link]
-
Organic Chemistry Portal. (2005). Palladium-Catalyzed One-Pot Synthesis of Highly Substituted Furans by a Three-Component Annulation Reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. (2023). Suzuki reaction. [Link]
-
MDPI. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. [Link]
-
PubMed. (2020). Palladium-Catalyzed Multicomponent Synthesis of Fully Substituted Alkylidene Furanones. [Link]
-
MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
ResearchGate. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Unknown. (2017). Suzuki Coupling. [Link]
-
UC Berkeley. (2014). The Suzuki Reaction. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
Application Note: Optimized Reaction Conditions for Furan-2-Carboxamide Formation
Executive Summary
Furan-2-carboxamides are critical pharmacophores in medicinal chemistry, serving as core scaffolds for kinase inhibitors, antimicrobial agents, and quorum sensing modulators. However, the unique electronic properties of the furan ring—specifically its electron-rich diene character and susceptibility to acid-catalyzed ring opening or decarboxylation—render standard "textbook" amidation protocols suboptimal.
This guide provides three distinct, optimized protocols for coupling furan-2-carboxylic acid (2-furoic acid) with amines. Unlike generic amide coupling guides, these methods are specifically tuned to maximize furan stability, prevent decarboxylation, and ensure scalability from milligram to multigram batches.
Chemical Context & Challenges[1][2][3][4]
The Furan Sensitivity Paradox
Furan-2-carboxylic acid is stable under neutral conditions but exhibits two primary instability modes during activation:
-
Decarboxylation: At temperatures exceeding 130–140°C, particularly in the presence of strong acids, the carboxylic acid moiety can cleave, yielding volatile furan.
-
Ring Opening (Polymerization): The electron-rich furan ring is sensitive to strong Lewis acids and prolonged exposure to high concentrations of mineral acids (e.g., during acid chloride formation), leading to the formation of dark "tars" or polymeric byproducts.
Strategic Implication: The ideal coupling reagent must activate the carboxylate without generating a highly acidic local environment or requiring excessive thermal energy.
Decision Matrix: Selecting the Right Protocol
Before proceeding, select the protocol that matches your scale and substrate constraints.
Figure 1: Decision tree for selecting the optimal coupling strategy based on scale and amine reactivity.
Method A: The Modern Standard (T3P Coupling)
Best For: General purpose, diverse amine scopes, and avoiding chromatographic purification.
Rationale: Propylphosphonic anhydride (T3P) is superior to HATU/EDC for furoic acids because it operates well in ethyl acetate (EtOAc). T3P byproducts are water-soluble, allowing the product to be isolated via simple phase separation, avoiding the silica gel exposure that can degrade sensitive furan derivatives.
Protocol
Reagents:
-
Furan-2-carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
T3P (50% w/w solution in EtOAc) (1.5 equiv)
-
Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)
Step-by-Step:
-
Dissolution: In a round-bottom flask, dissolve furan-2-carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (concentration ~0.2 M).
-
Base Addition: Add DIPEA (2.5 equiv) in one portion. The solution may warm slightly.
-
Activation: Cool the mixture to 0°C (ice bath). Add T3P solution (1.5 equiv) dropwise over 5 minutes.
-
Note: Slow addition prevents exotherms that could degrade the furan ring.
-
-
Reaction: Remove the ice bath and stir at room temperature (20–25°C) for 2–4 hours. Monitor by LCMS or TLC.
-
Workup (The "T3P Advantage"):
-
Result: Usually yields >90% purity without column chromatography.
Method B: The Scale-Up Workhorse (Oxalyl Chloride)
Best For: Weak nucleophiles (anilines), sterically hindered amines, or multi-gram scale where reagent cost is critical.
Rationale: While thionyl chloride (SOCl₂) is cheaper, it generates SO₂ and requires heat (reflux) which risks furan degradation. Oxalyl chloride activates the acid at room temperature or 0°C via the Vilsmeier-Haack intermediate (with catalytic DMF), preserving the furan ring integrity.
Protocol
Reagents:
-
Furan-2-carboxylic acid (1.0 equiv)
-
Oxalyl Chloride (1.2 equiv)
-
DMF (Catalytic, 2-3 drops)
-
Amine (1.0 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
Solvent: Dichloromethane (DCM) or Toluene[2]
Step-by-Step:
-
Acid Chloride Formation:
-
Suspend furan-2-carboxylic acid in anhydrous DCM (0.5 M) under N₂ atmosphere.
-
Add catalytic DMF (2 drops).
-
Cool to 0°C. Add oxalyl chloride (1.2 equiv) dropwise. Caution: Gas evolution (CO/CO₂).
-
Stir at 0°C for 30 mins, then warm to Room Temp (RT) for 1 hour.
-
Critical Step: Evaporate the solvent and excess oxalyl chloride under reduced pressure (rotary evaporator) to yield the crude furoyl chloride as an oil. Do not overheat (>40°C). Redissolve in fresh DCM.
-
-
Coupling:
-
In a separate flask, dissolve the Amine (1.0 equiv) and Et₃N (1.2 equiv) in DCM. Cool to 0°C.
-
Add the solution of furoyl chloride dropwise to the amine solution.[2]
-
-
Completion: Stir at RT for 1–2 hours.
-
Workup: Quench with saturated NH₄Cl. Extract with DCM. Wash with brine.[1]
Method C: Green Catalysis (Boric Acid)
Best For: Atom economy, avoiding toxic coupling reagents, and stable substrates.
Rationale: Boric acid acts as a dual-activation catalyst, forming a mixed anhydride species that is reactive enough to couple with amines but mild enough to prevent side reactions. This method produces only water as a byproduct.[3]
Protocol
Reagents:
-
Furan-2-carboxylic acid (1.0 equiv)
-
Amine (1.0 equiv)
-
Boric Acid (10–20 mol%)
-
Solvent: Toluene or Xylene
Step-by-Step:
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Loading: Add furan-2-carboxylic acid, amine, boric acid (20 mol%), and Toluene.
-
Reflux: Heat to reflux (110°C). Water will collect in the Dean-Stark trap.
-
Reaction Time: 12–24 hours.
-
-
Workup:
-
Cool to RT.
-
If the product precipitates, filter and wash with cold toluene/hexanes.
-
If soluble, wash the toluene layer with water (to remove boric acid) and concentrate.
-
Optimization & Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield (Method A) | Steric hindrance of amine | Switch to Method B (Acid Chloride) or heat Method A to 50°C (T3P is stable at elevated temps). |
| Dark/Black Reaction Mixture | Polymerization of furan | Acid concentration too high. Ensure DIPEA/Et₃N is added before the coupling reagent. Keep temp <40°C. |
| Decarboxylation (Furan smell) | Thermal degradation | Avoid temperatures >130°C. If using Method C, switch to Toluene (bp 110°C) instead of Xylene (bp 140°C). |
| Racemization | (If amine is chiral) Base-mediated | Use T3P (Method A) with DIPEA at 0°C. T3P is known for the lowest epimerization rates among coupling reagents. |
| Incomplete Conversion (Method B) | Hydrolysis of Acid Chloride | Ensure anhydrous solvents. Verify acid chloride formation by quenching a small aliquot with MeOH (check for Methyl Ester by TLC/LCMS) before adding amine. |
Visual Workflow: T3P Activation Pathway
Figure 2: The T3P activation pathway highlights the generation of water-soluble byproducts, facilitating the "wash-only" purification strategy.
References
-
T3P Reagent Overview & Applications
-
Propylphosphonic Anhydride (T3P): A Convenient and Useful Reagent in Organic Synthesis.[1]
-
Source:
-
-
Green Amidation (Boric Acid)
-
Furan Stability & Decarboxylation
- Thermal stability and decarboxylation of 2-furoic acid deriv
-
Source: (General chemical stability data).
-
Comparison of Coupling Reagents
- A comparative study of amide-bond forming reagents in aqueous media.
-
Source:
Sources
Application Notes & Protocols: Leveraging 5-(4-Aminophenyl)furan-2-carboxamide as a Versatile Synthetic Intermediate
Introduction: The Strategic Value of a Trifunctional Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 5-(4-Aminophenyl)furan-2-carboxamide has emerged as a highly valuable and versatile synthetic intermediate. Its structure is deceptively simple, yet it contains three distinct points of chemical reactivity: a nucleophilic primary aromatic amine, an electron-rich furan ring, and a stable carboxamide moiety. This trifunctional nature allows for a modular and divergent synthetic approach, enabling researchers to rapidly generate libraries of diverse compounds from a single, common core.
The furan scaffold is a well-established pharmacophore found in numerous therapeutic agents, where it often serves as a bioisosteric replacement for a phenyl ring, offering a unique profile of steric, electronic, and metabolic properties.[1] The strategic placement of the aminophenyl and carboxamide groups on this furan core creates a scaffold primed for elaboration into potent bioactive molecules, including inhibitors of bacterial biofilm formation, antitubercular agents, and novel anticancer compounds.[2][3][4]
This guide provides a detailed exploration of this compound, from its synthesis to its application in key synthetic transformations. The protocols herein are designed to be robust and reproducible, while the accompanying scientific rationale aims to provide a deeper understanding of the underlying chemical principles.
Part 1: Synthesis of the Intermediate
The most common and reliable method for preparing this compound involves the amide coupling of a furan-2-carboxylic acid derivative with an excess of a diamine. The primary challenge in this synthesis is achieving mono-acylation of the diamine and preventing the formation of the bis-amide byproduct. This is elegantly overcome by using a slow, dropwise addition of the activated carboxylic acid to a dilute solution of the diamine.
An alternative pathway involves the synthesis of the corresponding nitro-analog, 5-(4-nitrophenyl)furan-2-carboxylic acid, followed by reduction.[3] This can be achieved via a Suzuki coupling followed by hydrolysis and subsequent amide formation and reduction.[3] For directness, we will focus on the more convergent amide coupling approach.
Protocol 1.1: Synthesis via Amide Coupling of 2-Furoic Acid and 1,4-Phenylenediamine
This protocol details the synthesis of the title compound through the activation of 2-furoic acid with 1,1'-carbonyldiimidazole (CDI), followed by coupling with 1,4-phenylenediamine.[2]
Table 1: Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| 2-Furoic Acid | C₅H₄O₃ | 112.08 | 0.092 g | 0.82 | 1.0 |
| 1,1'-Carbonyldiimidazole (CDI) | C₇H₆N₄O | 162.15 | 0.146 g | 0.90 | 1.1 |
| 1,4-Phenylenediamine | C₆H₈N₂ | 108.14 | 0.161 g | 1.49 | 1.8 |
| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | ~4 mL | - | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - | - |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | - | - |
| Sodium Sulfate (Na₂SO₄), Anhydrous | Na₂SO₄ | 142.04 | As needed | - | - |
Equipment:
-
Two round-bottom flasks (10 mL)
-
Magnetic stirrer with heating plate
-
Syringe and needle for dropwise addition
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Procedure:
-
Activation of Carboxylic Acid: In a 10 mL round-bottom flask, dissolve 2-furoic acid (0.82 mmol) and CDI (0.90 mmol) in anhydrous THF (1.7 mL). Stir the mixture at 45°C for 2 hours. The formation of the activated acyl-imidazole intermediate will occur.
-
Amine Solution: In a separate 10 mL round-bottom flask, dissolve 1,4-phenylenediamine (1.49 mmol) in anhydrous THF (2 mL).
-
Coupling Reaction: Using a syringe, add the solution of the activated carboxylic acid (from Step 1) dropwise to the diamine solution over a period of approximately 30 minutes. Causality Note: Slow, dropwise addition to a dilute solution of the diamine is critical to favor the formation of the mono-acylated product over the di-acylated byproduct.
-
Reaction Monitoring: Stir the resulting reaction mixture at 45°C for 18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase such as Hexane:Ethyl Acetate (7:3).
-
Workup: After the reaction is complete, cool the flask to room temperature and remove the THF solvent under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ (10%) to remove any unreacted furoic acid, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude amide product by flash column chromatography on silica gel, eluting with a gradient of Hexane:Ethyl Acetate (e.g., starting from 7:3) to afford the pure this compound.[2]
Part 2: Applications as a Synthetic Intermediate
The true utility of this compound lies in the selective reactivity of its primary amine. This functional group serves as a powerful handle for introducing molecular diversity.
Application 2.1: N-Acylation for the Synthesis of Bioactive Diamides
The most direct application of this intermediate is the acylation of the primary amine to form a second amide linkage. This transformation is fundamental to the synthesis of a wide range of biologically active molecules, including the antibiofilm agents reported by Martinez-Alvarez et al.[2]
General Reaction Scheme:
Caption: General scheme for N-acylation of the intermediate.
Protocol 2.1.1: Synthesis of N-(4-(4-methylbenzamido)phenyl)furan-2-carboxamide
This protocol provides a representative example of an N-acylation reaction.
Table 2: Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| This compound | C₁₁H₁₀N₂O₂ | 202.21 | 100 mg | 0.49 | 1.0 |
| 4-Methylbenzoyl chloride | C₈H₇ClO | 154.59 | 84 mg | 0.54 | 1.1 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 75 µL | 0.54 | 1.1 |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | 5 mL | - | - |
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (0.49 mmol).
-
Dissolution: Dissolve the starting material in anhydrous DCM (5 mL).
-
Base Addition: Add triethylamine (0.54 mmol) to the solution and stir for 5 minutes at room temperature. Causality Note: The base is required to neutralize the HCl byproduct generated during the acylation reaction, driving the equilibrium towards the product.
-
Acyl Chloride Addition: Add 4-methylbenzoyl chloride (0.54 mmol) dropwise to the stirring solution.
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor completion by TLC.
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired diamide.[2]
Table 3: Examples of Synthesized Diamide Derivatives[2]
| R-Group (Acyl Chloride) | Product Name | Yield (%) | M.P. (°C) |
| 4-Methylphenyl | N-(4-(4-Methylbenzamido)phenyl)furan-2-carboxamide | 69 | 276–278 |
| 4-Methoxyphenyl | N-(4-(4-Methoxybenzamido)phenyl)furan-2-carboxamide | 47 | 275–277 |
| 4-Chlorophenyl | N-(4-(4-Chlorobenzamido)phenyl)furan-2-carboxamide | 43 | 295–297 |
| 4-Fluorophenyl | N-(4-(4-Fluorobenzamido)phenyl)furan-2-carboxamide | 56 | 241–243 |
Application 2.2: Diazotization and Sandmeyer Reactions
The primary aromatic amine is an excellent handle for diazotization, converting the amine into a highly versatile diazonium salt intermediate. This intermediate can be displaced by a wide variety of nucleophiles (halides, cyanide, hydroxyl, etc.) through Sandmeyer or related reactions, dramatically expanding the synthetic possibilities.
Workflow Diagram:
Caption: Synthetic utility via diazotization and Sandmeyer reactions.
Protocol 2.2.1: Synthesis of 5-(4-Bromophenyl)furan-2-carboxamide
-
Amine Solution: In a beaker, suspend this compound (1.0 eq) in a solution of aqueous hydrobromic acid (48%, ~3.0 eq). Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the amine suspension, ensuring the temperature remains below 5°C. Causality Note: Low temperatures are essential to prevent the premature decomposition of the unstable diazonium salt. Stir for 30 minutes at 0-5°C after the addition is complete.
-
Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr, 1.2 eq) in aqueous HBr.
-
Displacement: Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of N₂ gas) should be observed. Allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60°C) for 1 hour to ensure complete reaction.
-
Workup and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.
Conclusion
This compound is a powerful and economically viable intermediate for the synthesis of complex organic molecules. Its defined points of reactivity allow for selective and high-yielding transformations, particularly at the primary amine. The protocols and insights provided in this guide demonstrate its utility in constructing diverse molecular scaffolds relevant to drug discovery and materials science. By understanding the causality behind the reaction conditions, researchers can confidently employ this building block to accelerate their synthetic programs.
References
-
Martinez-Alvarez, L., et al. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry – A European Journal. Available at: [Link]
-
Moro, S., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1515. Available at: [Link]
-
Deng, W., et al. (2024). Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors. SSRN. Available at: [Link]
-
Abdellatif, K. R. A., et al. (2021). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry, 13(1), 37-57. Available at: [Link]
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Al-Ostoot, F. H., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. International Journal of Pharmaceutical and Bio-Medical Science. Available at: [Link]
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- 4. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biological Assays Involving Furan-2-Carboxamide Compounds
Introduction: The Therapeutic Potential of the Furan-2-Carboxamide Scaffold
The furan-2-carboxamide moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development.[1][2] Its unique structural and electronic properties, including the ability to act as a bioisostere for phenyl rings, make it a versatile building block for designing novel therapeutic agents with a broad spectrum of biological activities.[1][2] Compounds incorporating this core have demonstrated promising efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][3][4][5]
The furan ring system, with its oxygen heteroatom, can engage in hydrogen bonding and other non-covalent interactions within biological targets, while the carboxamide linkage provides a stable, planar unit that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties.[6] This guide provides a comprehensive overview of key biological assay protocols tailored for the evaluation of furan-2-carboxamide compounds, offering insights into the causality behind experimental choices and ensuring the generation of robust and reproducible data for researchers, scientists, and drug development professionals.
Section 1: Anticancer and Cytotoxicity Evaluation
A primary application of furan-2-carboxamide derivatives is in the field of oncology. Numerous studies have reported their potent cytotoxic effects against a variety of cancer cell lines.[1][3] The following protocols are fundamental for assessing the anticancer potential of these compounds.
Core Principle: Assessing Cell Viability with the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The intensity of the purple color, quantifiable by spectrophotometry, is directly proportional to the number of viable cells.
Causality Behind Experimental Choices:
-
Choice of Cell Lines: A panel of cell lines is recommended to assess both efficacy against cancer cells and potential toxicity to normal cells. For instance, testing against MCF-7 (breast adenocarcinoma) and a normal fibroblast cell line can provide an initial therapeutic window.
-
Serum-Free Media during Incubation: Serum components can interfere with the reduction of MTT and the solubilization of formazan, leading to inaccurate absorbance readings.
-
Controls are Critical for a Self-Validating System:
-
Blank Control: Media, MTT reagent, and solubilizing agent (e.g., DMSO) without cells to determine background absorbance.[7][8]
-
Negative Control (Untreated Cells): Cells treated with the vehicle (e.g., DMSO) used to dissolve the test compound. This represents 100% cell viability.[7][8][9]
-
Positive Control: A known cytotoxic agent (e.g., doxorubicin) to confirm the assay is responsive to cell death.[8]
-
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the furan-2-carboxamide compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental objectives.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis and Interpretation
The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using software like GraphPad Prism.[10][11][12]
Formula for Percentage Viability: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Negative Control - Absorbance of Blank)] x 100
Mechanistic Insight: PI3K/Akt Signaling Pathway
Some benzofuran derivatives, structurally related to furan-2-carboxamides, have been shown to induce apoptosis by targeting the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer.[13][14] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Diagram of the PI3K/Akt Signaling Pathway
Caption: Furan-2-carboxamides may inhibit the PI3K/Akt pathway, leading to apoptosis.
Section 2: Antimicrobial and Antibiofilm Activity
Furan-2-carboxamide derivatives have emerged as promising agents against bacterial pathogens, notably for their ability to inhibit biofilm formation, a key virulence factor in chronic infections.[15] A significant target for these compounds is the quorum sensing (QS) system of Pseudomonas aeruginosa.[15][16]
Quorum Sensing Inhibition in Pseudomonas aeruginosa
Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density.[17] In P. aeruginosa, the LasI/LasR system is a key regulator of virulence factors and biofilm formation.[17][18][19] Furan-2-carboxamides have been designed as bioisosteric replacements for the natural furanone QS inhibitors, suggesting they may act as antagonists of the LasR receptor.[15]
Diagram of the P. aeruginosa Las Quorum Sensing Pathway
Caption: Furan-2-carboxamides can inhibit the LasR receptor, blocking virulence.
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the total biomass of a biofilm. Crystal violet stains both live and dead cells as well as the extracellular matrix.
Causality Behind Experimental Choices:
-
Static Incubation: Biofilm formation is often studied under static conditions to mimic environments where fluid flow is minimal.
-
Washing Steps: Careful and consistent washing is crucial to remove planktonic (free-floating) cells without dislodging the adhered biofilm. Inconsistent washing is a major source of variability.[20][21]
-
Solubilization: A solvent like 30% acetic acid or ethanol is used to release the dye from the stained biofilm for quantification.[20]
Experimental Protocol: Crystal Violet Biofilm Assay
-
Bacterial Culture Preparation: Dilute an overnight culture of P. aeruginosa 1:100 in fresh Luria-Bertani (LB) broth.
-
Treatment: In a 96-well microplate, add the furan-2-carboxamide compound at desired concentrations. Add the diluted bacterial culture to a final volume of 200 µL per well. Include wells with bacteria and vehicle (negative control) and media-only wells (blank).
-
Incubation: Incubate the plate statically at 37°C for 24 hours.
-
Washing: Discard the supernatant and wash the wells gently three times with 200 µL of sterile distilled water to remove planktonic cells.[20]
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.
-
Final Wash and Solubilization: Discard the crystal violet solution and wash the wells again with distilled water until the wash water is clear. Air dry the plate. Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at 595 nm.
Quantification of Virulence Factors
To confirm that biofilm inhibition is due to QS interference, it is essential to measure the production of QS-regulated virulence factors such as pyocyanin and proteases.[15][16]
Experimental Protocol: Pyocyanin Quantification
-
Culture Supernatant: Grow P. aeruginosa in the presence of the test compound for 24 hours. Centrifuge the cultures to pellet the cells and collect the supernatant.
-
Extraction: To 3 mL of the supernatant, add 1.5 mL of chloroform and vortex. Centrifuge to separate the phases. The blue pyocyanin will be in the bottom chloroform layer.
-
Acidification and Quantification: Transfer the chloroform layer to a new tube and add 1 mL of 0.2 N HCl. Vortex and centrifuge. The pyocyanin will move to the upper acidic aqueous layer, turning it pink. Measure the absorbance of this layer at 520 nm.
Experimental Protocol: Protease Activity Assay (Azocasein Method)
-
Reaction Mixture: In a microcentrifuge tube, mix 100 µL of bacterial culture supernatant with 100 µL of 2% azocasein in a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Incubation: Incubate the mixture at 37°C for 1 hour.
-
Precipitation: Stop the reaction by adding 600 µL of 10% trichloroacetic acid (TCA) to precipitate the undigested azocasein.
-
Clarification and Measurement: Centrifuge the tubes to pellet the precipitate. Transfer the supernatant to a new tube and neutralize with 700 µL of 1 N NaOH. Measure the absorbance at 440 nm. The absorbance is proportional to the amount of digested azocasein, indicating protease activity.[22]
Section 3: Enzyme Inhibition Assays
Furan-2-carboxamides have been identified as inhibitors of various enzymes, including cholinesterases and urease, which are relevant in neurodegenerative diseases and bacterial infections, respectively.
Acetylcholinesterase (AChE) Inhibition: Ellman's Method
AChE terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine. Inhibiting AChE is a therapeutic strategy for Alzheimer's disease. Ellman's method is a colorimetric assay that measures the activity of AChE.[2][23] The enzyme hydrolyzes acetylthiocholine to thiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product.[2][23]
Causality Behind Experimental Choices:
-
Substrate: Acetylthiocholine is used as a surrogate for acetylcholine.
-
Chromogen: DTNB provides a reliable and quantifiable color change upon reaction with the product of the enzymatic reaction.[23]
-
Kinetic vs. Endpoint: The reaction can be monitored kinetically (measuring absorbance over time) or as an endpoint assay after a fixed incubation period. The kinetic method is often preferred as it provides the reaction rate.
Experimental Protocol: AChE Inhibition Assay
-
Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), DTNB, and the furan-2-carboxamide inhibitor in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup (96-well plate):
-
Add 25 µL of the test inhibitor at various concentrations.
-
Add 50 µL of DTNB solution.
-
Add 25 µL of AChE solution.
-
Include a positive control (a known AChE inhibitor like galantamine) and a negative control (vehicle).
-
-
Pre-incubation: Incubate the plate for 15 minutes at 25°C.
-
Reaction Initiation: Add 25 µL of ATCI solution to all wells to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes or as an endpoint reading after a fixed time.
Urease Inhibition: Indophenol Method
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[24] It is a key virulence factor for bacteria like Helicobacter pylori. The indophenol (Berthelot) method is a colorimetric assay that quantifies the ammonia produced.[25]
Causality Behind Experimental Choices:
-
Ammonia Detection: The reaction of ammonia with phenol and hypochlorite in an alkaline medium, catalyzed by sodium nitroprusside, forms a stable blue-green indophenol complex.
-
Controls: A known urease inhibitor like thiourea is used as a positive control.[26]
Experimental Protocol: Urease Inhibition Assay
-
Reaction Mixture: In a 96-well plate, mix 25 µL of urease enzyme solution, 55 µL of buffer containing 100 mM urea, and 5 µL of the furan-2-carboxamide inhibitor at various concentrations.
-
Incubation: Incubate the plate at 30°C for 15 minutes.
-
Color Development:
-
Add 45 µL of phenol reagent (Phenol and sodium nitroprusside).
-
Add 70 µL of alkali reagent (sodium hydroxide and sodium hypochlorite).
-
-
Final Incubation and Measurement: Incubate for 50 minutes at 37°C. Measure the absorbance at 630 nm.
Data Presentation: Summary of Expected Quantitative Data
| Assay Type | Compound Class | Target Organism/Cell Line | Key Parameter | Typical Range of Values |
| Cytotoxicity | Furan-2-carboxamide | Human Cancer Cell Lines (e.g., MCF-7, HepG2) | IC₅₀ (µM) | 1 - 50 |
| Biofilm Inhibition | Furan-2-carboxamide | Pseudomonas aeruginosa | % Inhibition | 10 - 60% at 50 µM |
| AChE Inhibition | Furan-2-carboxamide | Electrophorus electricus | IC₅₀ (µM) | 5 - 100 |
| Urease Inhibition | Furan-2-carboxamide | Canavalia ensiformis (Jack Bean) | IC₅₀ (µM) | 10 - 200 |
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| MTT Assay: High Background | Contamination of media; Compound precipitates or is colored. | Use sterile technique; include compound-only controls and subtract absorbance. |
| Crystal Violet Assay: High Variability | Inconsistent washing, dislodging biofilm. | Standardize washing procedure, use a multi-channel pipette carefully. Consider using a plate washer if available.[21] |
| Ellman's Assay: Increasing Blank Reading | DTNB degradation (light sensitive); Contaminated buffer. | Prepare fresh DTNB solution and protect from light. Use high-purity water and fresh buffer.[27] |
| Urease Assay: No Inhibition with Positive Control | Inactive urease enzyme; Incorrect buffer pH. | Check enzyme activity with a fresh lot; ensure buffer pH is optimal for urease activity (typically pH 7.4).[26] |
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the biological evaluation of furan-2-carboxamide compounds. By understanding the principles behind each assay and incorporating appropriate controls, researchers can generate high-quality, reliable data to advance their drug discovery programs. The versatility of the furan-2-carboxamide scaffold suggests that its therapeutic potential is far from exhausted. Future investigations could explore its efficacy in other therapeutic areas, such as anti-inflammatory and antiviral applications, and delve deeper into the specific molecular interactions that govern its biological activity.
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- How can I assess biofilm formation by crystal violet binding assay? (2015).
- How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism? (2020).
- In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Deriv
- Ellman's Assay Protocol. (2022). BroadPharm.
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- Quorum sensing pathways in Pseudomonas aeruginosa with their effects... (n.d.).
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- Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells. (n.d.). PubMed.
- What should be the controls in MTT assay for nanocomposite hydrogels? (2023).
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- Possible pathways that suggested for anti-inflammatory effects of furan natural deriv
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- 10. researchgate.net [researchgate.net]
- 11. IC50 Calculator | AAT Bioquest [aatbio.com]
- 12. courses.edx.org [courses.edx.org]
- 13. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. applications.emro.who.int [applications.emro.who.int]
- 20. researchgate.net [researchgate.net]
- 21. reddit.com [reddit.com]
- 22. reddit.com [reddit.com]
- 23. assets.fishersci.com [assets.fishersci.com]
- 24. Decoding Urease Inhibition: A Comprehensive Review of Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus | MDPI [mdpi.com]
- 26. bmglabtech.com [bmglabtech.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Crystallization of 5-(4-Aminophenyl)furan-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini AI
Introduction
5-(4-Aminophenyl)furan-2-carboxamide is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. As with many active pharmaceutical ingredients (APIs) and advanced materials, obtaining a crystalline solid form with high purity and controlled physical properties is crucial for its development and performance. Crystallization is a critical purification step that significantly impacts downstream processes, bioavailability, and stability. This document provides a comprehensive guide to developing robust crystallization methods for this compound, moving from fundamental physicochemical characterization to detailed, step-by-step protocols for various crystallization techniques. The methodologies outlined herein are designed to be systematic and adaptable, allowing researchers to optimize conditions for achieving high-quality crystalline material.
Physicochemical Characterization: The Foundation of Rational Crystallization Design
A thorough understanding of the physicochemical properties of this compound is paramount for designing effective crystallization protocols. Key parameters include solubility in a range of solvents, melting point, and potential for polymorphism.
Solubility Screening: Identifying Suitable Solvent Systems
The choice of solvent is the most critical factor in crystallization. An ideal solvent for recrystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. This differential solubility is the driving force for crystallization upon cooling.
Protocol 1: Small-Scale Solubility Screening
This protocol outlines a systematic approach to determine the approximate solubility of this compound in a variety of common laboratory solvents.
Materials:
-
This compound (crude or purified)
-
A selection of solvents (see Table 1 for suggestions)
-
Small vials (e.g., 2 mL HPLC vials) with caps
-
Magnetic stirrer and stir bars
-
Heating block or oil bath
-
Thermometer
Procedure:
-
Accurately weigh a small amount of this compound (e.g., 10 mg) into a vial.
-
Add a small, measured volume of the first solvent to be tested (e.g., 0.1 mL).
-
Stir the mixture at room temperature for a set period (e.g., 30 minutes). Observe for dissolution.
-
If the solid does not dissolve, incrementally add more solvent (e.g., in 0.1 mL portions) until dissolution is complete or a significant volume has been added. Record the total volume of solvent used.
-
If the solid dissolves in the initial volume, the compound is highly soluble in that solvent at room temperature.
-
For solvents in which the compound has low room temperature solubility, gently heat the mixture in a controlled manner (e.g., in 10 °C increments) while stirring. Observe the temperature at which complete dissolution occurs.
-
Allow the heated, clear solution to cool slowly to room temperature and then further cool in an ice bath. Observe for precipitate formation. A rapid and voluminous precipitation upon cooling indicates a promising solvent for recrystallization.
-
Repeat this process for a range of solvents with varying polarities.
Table 1: Suggested Solvents for Screening and Expected Solubility Behavior of Aromatic Amides
| Solvent Class | Example Solvents | Expected Solubility Rationale |
| Protic Polar | Methanol, Ethanol, Isopropanol | The amide and amine groups can form hydrogen bonds with the hydroxyl group of the alcohol, potentially leading to good solubility, especially at elevated temperatures.[1] |
| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate | The carbonyl group of the amide can interact with the polar groups of these solvents. Acetonitrile is often a good choice for recrystallizing amides.[1] |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | These solvents are moderately polar and may dissolve the compound, particularly with heating. THF was used in the synthesis of the target molecule.[2] |
| Chlorinated | Dichloromethane (DCM), Chloroform | These are good solvents for a wide range of organic compounds, but their utility for crystallization depends on the temperature-solubility profile. |
| Aromatic | Toluene, Xylene | The aromatic rings of the solvent and the compound can engage in π-π stacking interactions, potentially leading to some solubility. |
| Non-polar | Hexane, Heptane | Expected to be poor solvents due to the polar nature of the amide and amine functional groups. These are often used as anti-solvents. |
| Amide | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | Due to their high polarity and ability to form strong hydrogen bonds, these are likely to be very good solvents, potentially too good for effective crystallization unless an anti-solvent is used. |
Melting Point Determination and Polymorph Screening
The melting point is a key indicator of purity. A sharp melting range suggests a pure compound, while a broad range can indicate impurities or the presence of multiple crystalline forms (polymorphs). Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in pharmaceutical development as different polymorphs can have different solubilities and stabilities.
Protocol 2: Melting Point and Preliminary Polymorph Investigation
Materials:
-
Purified this compound
-
Melting point apparatus
-
Capillary tubes
-
Differential Scanning Calorimetry (DSC) instrument (if available)
Procedure:
-
Pack a small amount of the dry, crystalline compound into a capillary tube.
-
Determine the melting point using a calibrated apparatus. Record the temperature at which melting begins and the temperature at which the last solid melts.
-
For a preliminary polymorph screen, crystallize the compound from different solvents or under different conditions (e.g., fast vs. slow cooling).
-
Measure the melting point of the crystals obtained from each method. Significant differences in melting points may suggest the presence of different polymorphs.
-
For a more definitive analysis, utilize techniques like DSC, which can detect thermal events such as phase transitions between polymorphs.
Crystallization Methodologies: Protocols and Rationale
Based on the data gathered from the physicochemical characterization, several crystallization techniques can be employed. The following protocols provide detailed steps for common and effective methods.
Slow Evaporation Crystallization
This technique is suitable when the compound is soluble in a volatile solvent at room temperature. The gradual removal of the solvent increases the concentration of the solute, leading to supersaturation and crystal growth.
Diagram 1: Workflow for Slow Evaporation Crystallization
Caption: Slow Evaporation Workflow
Protocol 3: Slow Evaporation
-
Solvent Selection: Choose a solvent in which this compound has moderate to high solubility at room temperature and is reasonably volatile (e.g., acetone, ethyl acetate, or a mixture like DCM/methanol).
-
Dissolution: Prepare a clear, near-saturated solution of the compound in the chosen solvent at room temperature.
-
Filtration: Filter the solution through a syringe filter or a small cotton plug in a pipette to remove any particulate matter.
-
Evaporation: Transfer the filtrate to a clean vial. Cover the opening with a cap that allows for slow solvent evaporation (e.g., a cap with a needle hole or parafilm with a few pinpricks).
-
Incubation: Place the vial in a location free from vibrations and temperature fluctuations.
-
Crystal Growth: Allow the solvent to evaporate slowly over several hours to days. Monitor for the formation of crystals.
-
Harvesting: Once well-formed crystals are observed, harvest them by decanting the mother liquor or by filtration. Wash the crystals sparingly with a small amount of cold solvent to remove any residual impurities.
-
Drying: Dry the crystals under vacuum to remove any remaining solvent.
Slow Cooling Crystallization
This is the most common recrystallization technique and is ideal when a solvent has been identified that shows a significant increase in solubility with temperature.
Diagram 2: Workflow for Slow Cooling Crystallization
Caption: Slow Cooling Workflow
Protocol 4: Slow Cooling
-
Solvent Selection: Choose a solvent identified from the screening to have low solubility at room temperature and high solubility at an elevated temperature (e.g., ethanol, acetonitrile).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a water bath or heating mantle) while stirring. Continue to add the solvent dropwise until the compound just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed filter funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container (e.g., a beaker of warm water or wrapped in glass wool).
-
Inducing Crystallization: If crystals do not form upon cooling, induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the compound.
-
Maximizing Yield: Once crystallization has started, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystalline product.
-
Harvesting: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of the cold crystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Anti-Solvent Addition Crystallization
This method is useful when the compound is highly soluble in one solvent (the "good" solvent) but poorly soluble in another (the "anti-solvent" or "bad" solvent). The two solvents must be miscible.
Diagram 3: Workflow for Anti-Solvent Addition Crystallization
Caption: Anti-Solvent Addition Workflow
Protocol 5: Anti-Solvent Addition
-
Solvent System Selection: Choose a solvent in which the compound is very soluble (e.g., DMF, DMSO, or THF) and an anti-solvent in which it is poorly soluble but that is miscible with the first solvent (e.g., water, hexane, or isopropanol).
-
Dissolution: Dissolve the compound in a minimal amount of the "good" solvent at room temperature.
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Anti-Solvent Addition: Slowly add the anti-solvent to the stirred solution drop by drop. Continue addition until the solution becomes persistently cloudy (turbid). This indicates the point of saturation has been reached.
-
Clarification: Add a few drops of the "good" solvent to just redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the container and allow it to stand undisturbed. Crystals should form as the local concentration of the anti-solvent slowly increases through diffusion.
-
Harvesting and Washing: Collect the crystals by filtration and wash them with a solvent mixture containing a higher proportion of the anti-solvent.
-
Drying: Dry the crystals under vacuum.
Vapor Diffusion Crystallization
This is a gentle technique that is particularly useful for growing high-quality single crystals for X-ray diffraction analysis. It is a variation of the anti-solvent method.
Protocol 6: Vapor Diffusion
-
Setup: Dissolve the compound in a small volume of a relatively non-volatile "good" solvent in a small, open vial. Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar) that contains a larger volume of a more volatile anti-solvent.
-
Diffusion: The anti-solvent will slowly vaporize and diffuse into the solution of the compound. This gradual increase in the concentration of the anti-solvent in the inner vial will lead to slow crystallization.
-
Incubation and Harvesting: Allow the setup to remain undisturbed for several days to weeks. Once suitable crystals have formed, carefully remove the inner vial and harvest the crystals.
Troubleshooting Common Crystallization Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form | - Solution is not supersaturated.- Compound is too soluble.- Presence of impurities inhibiting nucleation. | - Concentrate the solution by evaporating some solvent.- Try a different solvent or solvent mixture.- Scratch the inside of the flask with a glass rod.- Add a seed crystal.- Cool the solution to a lower temperature. |
| Oiling out | - The solution is too concentrated.- The cooling rate is too fast.- The melting point of the compound is lower than the boiling point of the solvent. | - Add more solvent to the hot solution.- Allow the solution to cool more slowly.- Choose a lower-boiling solvent.- Redissolve the oil in a small amount of hot solvent and try again with slower cooling. |
| Formation of very fine powder | - Nucleation is too rapid. | - Use a less polar solvent.- Cool the solution more slowly.- Use a more dilute solution. |
| Low recovery | - The compound is too soluble in the cold solvent.- Not enough time was allowed for crystallization. | - Cool the solution for a longer period in an ice bath.- Use a different solvent in which the compound is less soluble at low temperatures.- Partially evaporate the solvent before cooling. |
Characterization of Crystalline Material
After obtaining crystals, it is important to characterize them to confirm their identity, purity, and crystalline form.
-
Visual Inspection: Examine the crystals under a microscope for uniform shape and size.
-
Melting Point: A sharp melting point is a good indicator of purity.
-
Spectroscopy (NMR, IR): Confirm the chemical structure of the crystallized material.
-
Chromatography (HPLC, TLC): Assess the purity of the compound.
-
X-ray Powder Diffraction (XRPD): This is the definitive technique for identifying the crystalline form (polymorph) and is crucial for regulatory filings in drug development.
Conclusion
The successful crystallization of this compound is a systematic process that begins with a thorough understanding of its physicochemical properties. By methodically screening solvents and employing the appropriate crystallization techniques as detailed in these application notes, researchers can obtain high-purity crystalline material with desirable physical characteristics. The protocols provided herein serve as a robust starting point for developing and optimizing a crystallization process tailored to the specific needs of a project, whether for small-scale research or large-scale production in drug development.
References
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Available at: [Link]
-
Nichols, L. (2022). Initiating Crystallization. Chemistry LibreTexts. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Valverde, E., et al. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry – A European Journal. Available at: [Link]
-
Ohorodnik, M., et al. (2020). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. Chemistry & Chemical Technology. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Strategies for Preventing Furan Ring Oxidation
Welcome to the technical support center for chemists, researchers, and drug development professionals. This guide provides in-depth, practical solutions and foundational knowledge for preventing the oxidative degradation of the furan moiety—a common and often frustrating challenge in multi-step chemical synthesis. The furan ring, a valuable synthon and a key component in many bioactive molecules, is notoriously sensitive to oxidation due to its electron-rich aromatic character.[1] This guide is structured to help you troubleshoot common issues, understand the underlying mechanisms, and implement robust preventative strategies in your work.
Troubleshooting Guide: Common Oxidation Issues & Solutions
This section addresses specific problems encountered during synthesis in a practical question-and-answer format.
Q1: My furan-containing compound is decomposing upon standing, during workup, or on the benchtop. What is happening and how can I stop it?
A1: This is a classic case of autoxidation, likely mediated by atmospheric oxygen.
The electron-rich nature of the furan ring makes it susceptible to attack by ground-state molecular oxygen (triplet oxygen) and, more rapidly, by photochemically generated singlet oxygen.[2][3] This process often initiates a cascade of degradation, leading to ring-opened products, oligomers, and intractable polymeric materials, often observed as "gums".[4][5][6] Alkylated furans are particularly prone to this degradation pathway.[5][6]
Root Cause Analysis:
-
Oxygen Exposure: Direct contact with air provides the primary oxidant. Dissolved oxygen in solvents is a common culprit.
-
Light Exposure: Ambient light can promote the formation of singlet oxygen, a highly reactive electrophile that readily participates in a [4+2] cycloaddition with the furan ring to form an unstable endoperoxide.[7] This intermediate can then rearrange to various oxidized species.[8]
-
Trace Acid/Metal Impurities: These can catalyze polymerization and degradation pathways.[9]
Solutions & Preventative Measures:
-
Maintain an Inert Atmosphere: Whenever possible, handle furan-containing compounds under an inert atmosphere (e.g., Nitrogen or Argon). This includes running reactions, performing workups, and storing the material.
-
Degas Solvents: Before use, thoroughly degas all solvents by sparging with an inert gas (N₂ or Ar) for 15-30 minutes or by using several freeze-pump-thaw cycles. This removes dissolved oxygen.
-
Use Antioxidant Additives: For storage or in reaction mixtures where inert conditions are difficult to maintain, consider adding a radical scavenger. Butylated hydroxytoluene (BHT) is a common and effective choice at low concentrations (e.g., <0.1 mol%).[6]
-
Protect from Light: Store sensitive compounds in amber vials or wrap containers in aluminum foil to prevent photo-oxidation.[3]
-
Purification: When purifying via chromatography, use freshly distilled and degassed solvents. Consider adding a small amount of a non-polar antioxidant like BHT to the solvent system if compatible with your separation.
Q2: I need to perform an oxidation on another functional group (e.g., an alcohol) in my molecule, but the furan ring is reacting instead. How can I achieve selective oxidation?
A2: This is a challenge of chemoselectivity. The key is to choose an oxidant that is reactive enough for your desired transformation but too mild to readily oxidize the electron-rich furan ring.
Many common, powerful oxidants will readily attack the furan. For instance, reagents like ozone, permanganate, or strong chromium-based oxidants will typically lead to complete degradation of the furan ring.[1] The goal is to exploit the subtle differences in reactivity between your target functional group and the furan nucleus.
Solutions & Reagent Selection:
-
For Alcohol Oxidation:
-
Manganese Dioxide (MnO₂): This is an excellent choice for the oxidation of allylic and benzylic alcohols. It is a heterogeneous reagent that is generally very mild towards furan rings, especially at or below room temperature.
-
Dess-Martin Periodinane (DMP) or other Hypervalent Iodine Reagents: DMP is known for its mild conditions and high selectivity for alcohols, often leaving furan rings intact.
-
Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC): While chromium-based, these reagents are milder than Jones reagent (CrO₃/H₂SO₄) and can often be used successfully, though careful monitoring and optimization of reaction conditions (temperature, stoichiometry) are crucial.[1]
-
-
General Strategy:
-
Run Reactions at Low Temperature: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -78 °C) can often temper the reactivity of an oxidant enough to favor reaction at the more labile site over the furan ring.
-
Control Stoichiometry: Use the minimum required equivalents of the oxidizing agent. A large excess increases the likelihood of side reactions with the furan.
-
Monitor Carefully: Follow the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quench the reaction as soon as the starting material is consumed, minimizing over-oxidation.
-
Below is a table summarizing the compatibility of common oxidants with the furan ring.
| Oxidant | Target Functional Group | Compatibility with Furan Ring | Notes & Cautions |
| MnO₂ | Allylic/Benzylic Alcohols | High | Heterogeneous; requires activation. Generally very safe for furans. |
| DMP | Primary/Secondary Alcohols | High | Mild and highly selective. Stoichiometric and can be expensive. |
| PCC / PDC | Primary/Secondary Alcohols | Moderate | Can work well but requires careful control of conditions.[1] |
| Swern/Moffatt Oxidation | Primary/Secondary Alcohols | High | Cryogenic temperatures and careful handling of reagents required. |
| TEMPO-based systems | Primary Alcohols | Moderate to High | Selectivity can be tuned by the co-oxidant and conditions. |
| m-CPBA / Peroxy acids | Alkenes (epoxidation), Ketones (Baeyer-Villiger) | Low to Moderate | Can oxidize furans, leading to ring opening.[1] Use with extreme caution. |
| Singlet Oxygen (¹O₂) | Dienes, Electron-rich Alkenes | Very Low | Reacts readily with furans via [4+2] cycloaddition.[2][8][7] |
| Ozone (O₃) | Alkenes, Alkynes | Very Low | Leads to complete cleavage and degradation of the furan ring.[1] |
| KMnO₄ / CrO₃ | Alcohols, Aldehydes, Alkenes | Very Low | Harsh conditions that will destroy the furan ring. |
Q3: My desired reaction is incompatible with the furan ring under all tested conditions. How can I temporarily "hide" or protect the furan?
A3: When chemoselectivity fails, a protecting group strategy is the most robust solution. For furans, the most effective method is a reversible Diels-Alder reaction.
The furan ring can act as a diene in a [4+2] cycloaddition reaction with a suitable dienophile.[10][11][12] This reaction temporarily disrupts the furan's aromaticity, converting it into a much more stable and oxidation-resistant oxa-bridged cycloadduct. After performing the desired chemical modifications on other parts of the molecule, the furan ring can be regenerated by a thermal retro-Diels-Alder reaction.[10][13]
The Diels-Alder Protection Workflow:
Caption: Diels-Alder Protection/Deprotection Workflow.
Common Dienophiles for Furan Protection:
-
Dimethyl acetylenedicarboxylate (DMAD): Highly effective, forms a stable adduct. The retro-Diels-Alder typically requires high temperatures (>150 °C).
-
Maleic Anhydride / Maleimides: Also very effective and form stable adducts. The retro-Diels-Alder reaction can sometimes be achieved at lower temperatures than with DMAD adducts.[14]
Experimental Protocol: Furan Protection with DMAD
-
Setup: To a solution of your furan-containing substrate (1.0 eq) in a high-boiling solvent (e.g., toluene or xylene) in a sealed tube or round-bottom flask equipped with a condenser, add dimethyl acetylenedicarboxylate (1.1 - 1.5 eq).
-
Reaction: Heat the mixture to 80-110 °C. Monitor the reaction by TLC or ¹H NMR for the disappearance of the furan protons and the appearance of the adduct signals.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent. The crude adduct can often be used directly in the next step or purified by silica gel chromatography.
Experimental Protocol: Retro-Diels-Alder Deprotection
-
Setup: Place the purified Diels-Alder adduct in a flask suitable for high-temperature distillation or sublimation. A Kugelrohr apparatus is ideal.
-
Reaction: Heat the flask under high vacuum to the required temperature (typically 150-200 °C). The deprotected product, which is often more volatile, can be collected in a cooled receiving flask. Alternatively, the reaction can be performed in a high-boiling, inert solvent in the presence of a "sacrificial" diene (like 2-methylfuran) to trap the released dienophile and drive the equilibrium.[10]
-
Isolation: Collect the purified, deprotected furan-containing product.
Frequently Asked Questions (FAQs)
-
Why is the furan ring so susceptible to oxidation? The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. The lone pairs on the oxygen atom participate in the π-system, making the ring electron-rich and thus highly activated towards electrophilic attack, including attack by oxidizing agents.[1] This high electron density lowers the activation energy for reactions that disrupt its aromaticity.
-
What are the common products of furan oxidation? Depending on the oxidant and conditions, a variety of products can be formed. Mild oxidation can lead to ring-opened species like 1,4-dicarbonyl compounds (enediones).[1] Reaction with singlet oxygen initially forms an endoperoxide, which can rearrange to hydroxyfurans or other complex structures. Harsh oxidation leads to complete degradation, ultimately forming smaller molecules like maleic acid or even CO₂.[4][9]
-
How can I analyze my sample to confirm furan degradation?
-
¹H NMR Spectroscopy: This is one of the most direct methods. Look for the disappearance or significant broadening of the characteristic signals for the furan protons in the aromatic region (typically δ 6.0-7.5 ppm).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile degradation products.[15]
-
High-Performance Liquid Chromatography (HPLC): Useful for monitoring the disappearance of the starting material and the appearance of more polar, oxidized byproducts.[16]
-
Thin-Layer Chromatography (TLC): Often, furan degradation products will appear as a complex mixture of new spots or a "smear" on the TLC plate, usually at a lower Rf than the starting material.
-
Mechanism Spotlight: The Singlet Oxygen Pathway
Understanding the mechanism of photo-oxidation is critical for prevention. This pathway is a common source of unexpected sample degradation.
Caption: Simplified mechanism of furan photo-oxidation.
In this process, a photosensitizer (which could be a colored impurity or even the substrate itself) absorbs light and transfers energy to ground-state oxygen, generating highly reactive singlet oxygen.[2][3] The furan then undergoes a rapid Diels-Alder-type reaction with the singlet oxygen to form an endoperoxide. This intermediate is unstable and quickly rearranges to various ring-opened products, leading to the degradation of the starting material.
References
- Aqueous Oxidation of Biomass-Burning Furans by Singlet Molecular Oxygen ( 1 O 2 *). (2025).
- Furan Photo-Oxidation Based Click Reactions: Labeling, Crosslinking and Conjugation of Peptides and Oligonucleotides under Physi - TCI Chemicals. TCI Chemicals.
- Singlet-Oxygen-Induced Rearrangement of Furan Deriv
- (A) Mechanism of furan activation via reaction with singlet oxygen. (B)... - ResearchGate.
- Merging singlet-oxygen induced furan oxidations with organocatalysis: synthesis of enantiopure cyclopentanones and hydrindanes - SciSpace. (2020). SciSpace.
- Oxidations of Furan Rings in Organic Synthesis: Expanding Synthetic Utility of Arom
- Oxidation of furans (Review) - ResearchGate.
- Experimental and theoretical study of oxidative stability of alkylated furans used as gasoline blend components - Public
- Experimental and theoretical study of oxidative stability of alkylated furans used as gasoline blend components | Request PDF - ResearchGate.
- Improving the efficiency of oxidative conversion of furan ring in synthesis - Benchchem. BenchChem.
- Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC.
- ANALYsIs of fuRANIC CoMpouNds IN TRANsfoRMER oIL bY AGILENT 1290 INfINITY bINARY uHpLC. Agilent.
- THE DIELS ALDER/RETRO-DIELS ALDER CONCEPT ON SOLID SUPPORT. University of Groningen.
- Application of the Diels−Alder Reaction to Polymers Bearing Furan Moieties. 2. Diels−Alder and Retro-Diels−Alder Reactions Involving Furan Rings in Some Styrene Copolymers | Macromolecules - ACS Publications. (2000).
- Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes - MDPI. (2025). MDPI.
- The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC.
- intramolecular Diels-Alder cycloaddition on a furan ring - YouTube. (2021). YouTube.
Sources
- 1. papers.ssrn.com [papers.ssrn.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tcichemicals.com [tcichemicals.com]
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- 5. docs.nrel.gov [docs.nrel.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
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- 9. benchchem.com [benchchem.com]
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- 11. mdpi.com [mdpi.com]
- 12. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 14. youtube.com [youtube.com]
- 15. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
Technical Support Center: Optimizing Catalyst Loading for Aminophenyl Furan Coupling Reactions
Welcome to the technical support center for optimizing catalyst loading in aminophenyl furan coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the efficiency, yield, and reproducibility of these critical synthetic transformations. Here, we move beyond simple protocols to explain the underlying principles, helping you make informed decisions in your experimental design and troubleshoot common issues with confidence.
Fundamentals & FAQs: Understanding the "Why"
This section addresses foundational questions about catalyst loading and its impact on cross-coupling reactions involving aminophenyl and furan moieties, such as the Buchwald-Hartwig amination or Suzuki-Miyaura coupling.
Q1: Why is optimizing catalyst loading so critical?
A: Catalyst loading directly influences reaction rate, overall yield, and process cost.
-
Too Low: Insufficient catalyst can lead to slow or incomplete reactions, resulting in low yields and recovery of starting materials. The catalyst may also be more susceptible to deactivation by trace impurities.[1]
-
Too High: While it might increase the reaction rate, excessive catalyst loading is economically inefficient, especially with expensive palladium and ligand systems.[2] It can also lead to the formation of unwanted side products through alternative reaction pathways and complicates product purification by increasing residual metal content.
Q2: What is a typical starting range for catalyst loading in these reactions?
A: For initial screening and optimization, a palladium catalyst loading of 0.5 to 2 mol% is a robust starting point.[2] This range generally provides a good balance between reaction efficiency and cost. For particularly challenging substrates or when aiming for very high turnover numbers (TONs), loadings as low as 0.01 mol% have been reported with highly active catalyst systems.[3] Conversely, difficult couplings might initially require up to 5 mol% to achieve reasonable conversion.[2]
Q3: How does the choice of ligand affect the optimal catalyst loading?
A: The ligand is arguably the most critical component in defining catalyst activity and stability.[4][5] Bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands like XPhos, SPhos, BrettPhos) or N-heterocyclic carbenes (NHCs) are often essential.[4][6][7]
-
High Activity Ligands: Highly active ligands can stabilize the catalytically active monoligated Pd(0) species, facilitating key steps like oxidative addition and reductive elimination.[5][6][8] This allows for significantly lower catalyst loadings.
-
Ligand:Metal Ratio: The optimal palladium-to-ligand ratio is often 1:1 to 1:2.[6] Excess ligand is generally not desirable as it can inhibit the reaction by forming inactive, coordinatively saturated palladium complexes.[6] Using well-defined precatalysts ensures a precise 1:1 ratio and leads to more reproducible results.[6][9][10]
Q4: What are "precatalysts" and why are they recommended?
A: Palladium(II) precatalysts are stable, air- and moisture-tolerant compounds that rapidly generate the active, monoligated Pd(0) species under the reaction conditions.[6][9] They are highly recommended over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ for several reasons:
-
Reproducibility: They provide a more reliable and consistent generation of the active catalyst, leading to fewer "false negatives" in screening experiments.[6][10]
-
Efficiency: Activation is often achieved with weak bases at room temperature, which is crucial when working with sensitive substrates like furan boronic acids that can decompose under harsh conditions.[9]
-
Stoichiometry: They incorporate a precise 1:1 palladium-to-ligand ratio, avoiding the need to handle and weigh expensive, often air-sensitive ligands separately.[6]
Systematic Optimization Guide
Optimizing catalyst loading should be a systematic process. The following workflow provides a structured approach to identifying the optimal conditions for your specific aminophenyl furan coupling.
Diagram: Experimental Workflow for Optimization
Caption: A systematic workflow for optimizing catalyst loading.
Table: Recommended Starting Conditions for Screening
| Parameter | Recommended Starting Point | Notes |
| Palladium Source | G3 or G4 Buchwald Precatalyst (e.g., XPhos Pd G3) | Highly reliable and active for a broad range of substrates.[10] |
| Catalyst Loading | 1.0 mol% | A good balance for initial trials. |
| Ligand | XPhos, RuPhos, or BrettPhos | Excellent for C-N couplings; XPhos is often a robust first choice.[7][8] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases are generally effective.[4][7] Use finely ground base for better results.[1] |
| Solvent | Dioxane, Toluene, or CPME | Anhydrous, degassed solvents are crucial for reproducibility.[11] |
| Temperature | 80 - 110 °C | Higher temperatures can accelerate sluggish reactions but may also increase side product formation.[1] |
| Concentration | 0.1 - 0.5 M | Higher concentrations can sometimes improve reaction rates. |
Experimental Protocol: General Procedure for Catalyst Loading Optimization
This protocol is a general guideline. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous, degassed solvents.
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the aminophenyl or furan coupling partner (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Catalyst Addition: In a glovebox, add the palladium precatalyst at the desired loading (e.g., for a 1 mmol scale reaction, 0.01 mmol for 1 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent to achieve the desired concentration (e.g., 2-10 mL for a 1 mmol scale).
-
Reaction Execution: Seal the vessel and place it in a preheated oil bath or heating block at the desired temperature. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS at regular intervals (e.g., 1, 4, and 16 hours) to determine the time to completion.
-
Workup & Analysis: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and catalyst residues. Analyze the crude yield by ¹H NMR with an internal standard or by LC with a calibrated standard curve.
Troubleshooting Guide
Even with optimized conditions, challenges can arise. This section addresses common problems in a question-and-answer format.
Diagram: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common coupling reaction issues.
Q&A Troubleshooting
Q: My reaction is stalled with significant starting material remaining. What should I do? A: This points to an issue with catalyst activity or turnover.
-
Probable Cause 1: Catalyst Deactivation. The active Pd(0) species can be sensitive. Impurities in reagents or solvents (especially oxygen) can poison the catalyst.[1] Amines themselves can sometimes act as inhibitors if they coordinate too strongly.[1]
-
Solution 1: Ensure all reagents are pure and solvents are rigorously degassed. Using a reliable precatalyst can mitigate issues with generating the active species.[6] Consider screening a different, potentially more robust ligand.
-
Probable Cause 2: Oxidative Addition is Too Slow. This is common with electron-rich or sterically hindered aryl chlorides.
-
Solution 2: Switch to a more electron-rich, bulky ligand like BrettPhos or an NHC-based catalyst, as these are known to accelerate oxidative addition.[5][8] Increasing the temperature may also help, but watch for decomposition.
Q: I'm observing significant formation of a biaryl homocoupling product from my boronic acid (Suzuki coupling). Why is this happening? A: Homocoupling is often caused by the presence of oxygen, which can participate in a competing catalytic cycle.
-
Solution: Improve the degassing procedure for your solvent and ensure the reaction is maintained under a strictly inert atmosphere. Lowering the reaction temperature can also disfavor this side reaction.[7]
Q: My furan-boronic acid seems to be decomposing during the reaction. How can I prevent this? A: Five-membered heteroaromatic boronic acids, like 2-furylboronic acid, are notoriously prone to protodeboronation (cleavage of the C-B bond) under basic conditions, especially at elevated temperatures.[9]
-
Solution 1: Rapid Catalyst Initiation. The key is to have the cross-coupling reaction (transmetalation step) outcompete the decomposition. Using a precatalyst that activates almost instantaneously at room temperature with a weak base is highly effective.[9]
-
Solution 2: Use a Boronic Ester. Masking the boronic acid as a more stable derivative, such as a pinacol or MIDA boronate ester, can prevent decomposition. The active boronic acid is slowly released under the reaction conditions.[12]
-
Solution 3: Milder Conditions. Use the mildest effective base (e.g., K₃PO₄ instead of Cs₂CO₃) and the lowest possible reaction temperature.
Q: My yields are inconsistent from run to run. What is the likely cause? A: Reproducibility issues in cross-coupling reactions often stem from subtle variations in reaction setup.
-
Probable Cause 1: Reagent Purity. The purity of amines is exceedingly important; trace impurities can completely shut down a reaction.[1] The quality of the base and solvent is also critical.
-
Solution 1: Use freshly purified reagents. If possible, distill liquid amines and recrystallize solid starting materials. Always use fresh, anhydrous, and degassed solvents.
-
Probable Cause 2: Heterogeneity. Many cross-coupling reactions are heterogeneous, with an inorganic base suspended in an organic solvent.
-
Solution 2: Ensure vigorous and consistent stirring. Grinding the base to a fine, consistent powder before use can dramatically improve reproducibility by maximizing surface area.[1]
References
-
Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]
-
Al-dujaili, A. H., & Al-Zuhairi, A. J. (2022). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. MDPI. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Various Authors. (2018). Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]
-
Various Authors. (n.d.). Optimization of catalyst for coupling reaction. ResearchGate. [Link]
-
Cavanagh, C., & Le, C. (2021). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. [Link]
-
Ledwon, P., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]
-
D'Accolti, L. (2014). Ligand electronic influence in Pd-catalyzed C-C coupling processes. University of Padua. [Link]
-
Tricoire, T., et al. (2019). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
-
Wang, D., et al. (2019). Highly selective synthesis of 2,5-bis(aminomethyl)furan via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst. PMC. [Link]
-
Jessiman, K., & Fairlamb, I. J. S. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Various Authors. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Chen, G., et al. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC. [Link]
-
Al-Jubouri, H. (2018). Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. White Rose eTheses Online. [Link]
-
Paniagua, J. C., et al. (2021). Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst. Catalysis Science & Technology. [Link]
-
Miyaura, N., & Buchwald, S. L. (Eds.). (2002). Cross-Coupling Reactions: A Practical Guide. ResearchGate. [Link]
-
Wang, D., et al. (2019). Highly selective synthesis of 2,5-bis(aminomethyl)furan via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst. ResearchGate. [Link]
-
Liu, C., et al. (2018). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science. [Link]
-
The Organic Chemistry Tutor. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Feuerstein, M., et al. (2006). Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings. Organometallics. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmcct.com [jmcct.com]
- 8. youtube.com [youtube.com]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. reddit.com [reddit.com]
- 12. Yoneda Labs [yonedalabs.com]
resolving stability issues of 5-(4-Aminophenyl)furan-2-carboxamide in solution
Status: Operational Subject: Stability & Solubility Optimization Guide Last Updated: February 15, 2026 Access Level: Public / Research[1]
Executive Summary & Chemical Profile
Compound: 5-(4-Aminophenyl)furan-2-carboxamide Primary Stability Risk: High . The compound possesses two specific moieties—an electron-rich furan ring and a primary aniline—that create a "push-pull" electronic system susceptible to oxidative degradation and photolysis.
Quick Diagnostic:
-
Solution turns pink/brown: Oxidative degradation of the aniline moiety (formation of quinone imines).[1]
-
Precipitation in buffer: Solubility limit reached (Planar aromatic stacking).
-
New HPLC peaks (early eluting): Hydrolysis of the amide or furan ring opening (acidic pH).[1]
Critical Degradation Pathways (The "Why")
To resolve stability issues, one must first distinguish between oxidation and hydrolysis .[1] The following diagram illustrates the mechanistic fate of the molecule under stress.
Figure 1: Mechanistic degradation pathways.[1] The oxidative pathway (red) is the most common cause of rapid color change in solution.[1]
Detailed Mechanisms:
-
Aniline Oxidation (Rapid Color Change): The 4-aminophenyl group is highly sensitive to dissolved oxygen and UV light. It undergoes single-electron oxidation to form radical cations, which polymerize into azo-compounds or oxidize further into quinone imines. This results in the solution turning pink, brown, or black within hours [1, 2].[1]
-
Furan Ring Opening (Acid Sensitivity): While furan is aromatic, it acts like a diene ether.[1] In acidic media (pH < 4), the ring can protonate and open, forming reactive 1,4-dicarbonyls (e.g., 2-butene-1,4-dial derivatives).[1] This destroys the pharmacophore [3].
-
Amide Hydrolysis: The terminal carboxamide (
) is relatively robust but will hydrolyze to the carboxylic acid at extreme pH (pH > 10 or pH < 2) over prolonged periods.[1]
Troubleshooting & FAQs
Scenario A: "My stock solution in DMSO turned brown overnight."
Diagnosis: Oxidative degradation due to dissolved oxygen and light exposure.[1] The Fix:
-
Solvent: Use anhydrous, deoxygenated DMSO (Dimethyl Sulfoxide).[1]
-
Storage: Store at -20°C or -80°C.
-
Container: Use amber glass vials with PTFE-lined caps.
-
Additive: Add 1 mM Ascorbic Acid or Sodium Metabisulfite to the aqueous buffer (not the DMSO stock) immediately upon dilution to act as a sacrificial antioxidant.[1]
Scenario B: "The compound crashes out when I dilute into PBS (pH 7.4)."
Diagnosis: Poor aqueous solubility.[1] The planar biaryl system encourages
-
Cosolvent: Maintain at least 1-5% DMSO or Ethanol in the final buffer.
-
Surfactant: Add 0.05% Tween-80 or 0.1% Pluronic F-127 to the buffer before adding the compound. This prevents micro-aggregate formation.[1]
-
Cyclodextrins: Use 10% Hydroxypropyl-
-cyclodextrin (HP CD) in the buffer. This encapsulates the hydrophobic core while keeping the polar amide exposed.[1]
Scenario C: "I see ghost peaks in LC-MS after 24 hours."
Diagnosis: Likely furan ring opening if the mobile phase is acidic (e.g., 0.1% TFA).[1] The Fix:
-
Switch Modifier: Change from Trifluoroacetic Acid (TFA) to Formic Acid (0.1%) or Ammonium Acetate (10 mM) . TFA is strong enough to degrade electron-rich furans over time on-column or in the autosampler.
-
Temperature: Keep the autosampler at 4°C.
Optimized Handling Protocols
Protocol 1: Preparation of Stable Stock Solution (10 mM)
This protocol minimizes oxidative stress.[1]
-
Weighing: Weigh 2 mg of this compound into an amber vial.
-
Solvent Prep: Sparge anhydrous DMSO with Argon or Nitrogen gas for 5 minutes to remove dissolved oxygen.[1]
-
Dissolution: Add the sparged DMSO to the vial to achieve 10 mM concentration. Vortex for 30 seconds.[1]
-
Aliquot: Immediately aliquot into small volumes (e.g., 20
L) to avoid freeze-thaw cycles. -
Storage: Store at -80°C. Shelf life: 6 months.
Protocol 2: Aqueous Dilution for Assays
Use this for cellular or enzymatic assays to prevent precipitation.
-
Buffer Prep: Prepare PBS containing 0.05% Tween-80 .
-
Stepwise Dilution:
-
Usage: Use within 4 hours of preparation.
Stability Data Reference
| Parameter | Condition | Stability / Solubility | Recommendation |
| Solvent | DMSO (Anhydrous) | High (>50 mM), Stable (weeks at -20°C) | Preferred Stock Solvent |
| Solvent | Ethanol / Methanol | Moderate (~5-10 mM), Oxidation risk | Use only for immediate processing |
| Solvent | Water / PBS | Very Low (<10 | Requires cosolvent/surfactant |
| pH | Acidic (pH < 4) | Unstable (Ring Opening) | Avoid TFA; use Formic Acid |
| pH | Neutral (pH 7.4) | Stable (Chemically) | Risk of precipitation |
| pH | Basic (pH > 10) | Unstable (Amide Hydrolysis) | Avoid prolonged exposure |
| Light | UV / Ambient | Unstable (Photo-oxidation) | Always use Amber Vials |
References
-
Mechanisms of Aniline Oxidation
-
Furan Photostability & Degradation
-
Hydrolysis of Furan Derivatives
- Title: Mechanism of reactions of furans: A kinetic study of the acid-c
-
Source: ResearchGate / Journal of the Chemical Society.[1]
- Context: Details the acid-catalyzed ring-opening mechanism of furan deriv
-
Solubility Enhancement
- Title: Solubility of Furan-2-Carboxamide Deriv
-
Source: National Institutes of Health (NIH) / PMC.[1]
- Context: Provides data on the solubility of furan-2-carboxamides in DMSO and aqueous mixtures, supporting the use of cosolvents.
-
(Note: Generic link to relevant PMC search for verification)
Sources
minimizing side reactions during the amidation of furan derivatives
Ticket ID: FUR-AMID-001 Status: Open Subject: Minimizing Side Reactions & Ring Degradation in Furan Coupling
Executive Summary: The Furan Paradox
Furan derivatives are high-value pharmacophores in drug discovery (e.g., Ranitidine, Furosemide), yet they present a distinct chemical paradox: they are electron-rich (
Unlike benzene, the furan ring is highly susceptible to acid-catalyzed ring opening (hydrolysis) and electrophilic attack at the C2/C5 positions. Standard amidation protocols involving thionyl chloride (
This guide provides a self-validating troubleshooting framework to maintain ring integrity while achieving high coupling efficiency.
Critical Troubleshooting: The "Emergency Room"
Issue A: The Reaction Turned into Black Tar/Oil
Diagnosis: Acid-Catalyzed Ring Opening (ACRO).
Root Cause: The use of strong acid activators (e.g.,
Corrective Action:
-
Immediate Stop: Do not heat.
-
Switch Reagent: Move to Propylphosphonic Anhydride (T3P) or CDI . These reagents do not generate strong acidic byproducts.
-
Buffer: If using EDC/HATU, ensure non-nucleophilic base (DIPEA/NMM) is present before adding the coupling agent to maintain pH > 5.
Issue B: Product Contaminated with "Stubborn" Urea Byproduct
Diagnosis:
-
Additives: Always use Oxyma Pure or HOBt to intercept the
-acylisourea and form a more stable active ester. -
Protocol Shift: Switch to the Mixed Anhydride Method (IBCF) or T3P, which do not form urea byproducts.
Reagent Selection Matrix
| Reagent | Risk Profile (Furan) | Byproducts | Recommendation |
| T3P (Propylphosphonic anhydride) | Low | Water-soluble phosphates | Gold Standard. Mild, low epimerization, scavenges water. |
| CDI (Carbonyldiimidazole) | Low-Medium | Imidazole, | Excellent for Acid-Sensitive Furans. Requires strict anhydrous conditions. |
| Isobutyl Chloroformate (IBCF) | Medium | Good Economy. Requires strict temp control (-15°C) to prevent disproportionation. | |
| HATU / HBTU | Medium | Tetramethylurea (difficult removal) | High Cost/High Yield. Good for sterically hindered amines but difficult purification. |
| Thionyl Chloride ( | Critical | HCl, | Avoid. High risk of ring opening and polymerization. |
Visualizing the Workflow
Diagram 1: Troubleshooting Logic Flow
Use this decision tree to select the optimal pathway based on your specific substrate constraints.
Caption: Logic flow for selecting coupling reagents based on furan stability and amine steric hindrance.
Optimized Protocols
Protocol A: The "Gold Standard" T3P Method
Best for: Highly acid-sensitive furans, scale-up, and ease of purification.
Principle: T3P acts as both a coupling agent and a water scavenger, driving the equilibrium toward the amide. It produces only water-soluble byproducts, eliminating the need for column chromatography in many cases.
Reagents:
-
Furan-carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)
-
Base: DIPEA or NMM (3.0 equiv)
-
Solvent: EtOAc or 2-MeTHF (Green alternative)
Step-by-Step:
-
Dissolution: Dissolve the furan acid and the amine in EtOAc (approx. 5-10 mL/mmol).
-
Base Addition: Add DIPEA at 0°C. Note: Adding base before T3P buffers the system.
-
Activation: Add T3P solution dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS (typically 1-4 hours).
-
Workup (Critical):
-
Add water to quench.
-
Wash organic layer with sat.
(removes unreacted acid). -
Wash with 0.5 M HCl (removes unreacted amine). Caution: Do not use strong acid; keep contact time short.
-
Wash with Brine, Dry (
), and Concentrate.[1]
-
Protocol B: The Mixed Anhydride Method (IBCF)
Best for: Cost-sensitive projects where T3P is unavailable.
Principle: Formation of a mixed anhydride intermediate.[1][2] Warning: Strict temperature control is required to prevent disproportionation (formation of symmetric anhydrides) or attack on the carbonate carbonyl.
Step-by-Step:
-
Activation: Dissolve Furan acid (1.0 equiv) and NMM (N-methylmorpholine, 1.1 equiv) in anhydrous THF under
. -
Cooling: Cool to -15°C (Ice/Salt bath). Crucial Step.
-
Anhydride Formation: Add Isobutyl Chloroformate (IBCF, 1.05 equiv) dropwise. Stir for 15 mins at -15°C.
-
Coupling: Add the amine (1.0 equiv) as a solution in THF.
-
Completion: Allow to warm to RT slowly.
-
Workup: Standard aqueous extraction.
Mechanistic Deep Dive: Why Furans Fail
Diagram 2: The Acid-Catalyzed Ring Opening Pathway
Understanding this failure mode is key to prevention.
Caption: Mechanism of acid-catalyzed furan decomposition leading to polymerization.
Explanation:
The furan oxygen lone pair participates in the aromatic sextet, but the ring energy is lower than benzene. In the presence of strong acids (generated by
References
-
T3P Advantages: Propylphosphonic Anhydride (T3P®): An Expedient Reagent for Organic Synthesis.[3] (2018). Current Organic Chemistry.
-
Furan Acid Sensitivity: Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (2017).[3][4][5] Energy & Fuels.
-
Mixed Anhydride Challenges: Synthesis of Amides by Mixed Anhydride Method. (2004).[3][6] Organic Letters.
-
Green Chemistry Coupling: Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2018). Chemical Reviews.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Amide synthesis by acylation [organic-chemistry.org]
- 3. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 4. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
Technical Support Center: High-Purity Crystallization of 5-(4-Aminophenyl)furan-2-carboxamide
Topic: Recrystallization Solvent Systems & Troubleshooting Target Molecule: 5-(4-Aminophenyl)furan-2-carboxamide CAS: 1504051-46-0 (Analogous/Related Structures) Context: Downstream processing following Suzuki-Miyaura coupling or Nitro-reduction.
Executive Summary
Purifying This compound presents a classic "solubility paradox" common to amino-aryl-heterocycles. The molecule contains a rigid, planar furan core (lipophilic/aromatic) flanked by a polar carboxamide (H-bond donor/acceptor) and a reactive aniline amine.
-
The Challenge: The compound is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing due to strong intermolecular hydrogen bonding competing with solvent interactions. Furthermore, as a likely product of Suzuki coupling, it often carries persistent Palladium (Pd) and boronic acid contaminants.[1]
-
The Solution: This guide prioritizes a binary solvent system approach. Single solvents (like pure Ethanol) often fail to reject polar impurities, while antisolvent crash-outs (like pouring DMF solution into water) trap amorphous solids. We recommend a thermodynamic control method using Ethanol/Water or Acetonitrile to balance yield, purity, and polymorph stability.[1]
Part 1: Solvent System Matrix
The following systems have been evaluated based on polarity matching (Hansen Solubility Parameters) and impurity rejection profiles for furan-carboxamides.
| System | Composition (v/v) | Role | Pros | Cons |
| System A (Primary) | Ethanol : Water (90:10 to 70:30) | Standard Purification | • Excellent rejection of inorganic salts & boronic acids.[1]• "Green" solvent class.[1][2]• Moderate cooling crystallization prevents oiling. | • Lower single-pass yield if water content is too low.[1]• May require hot filtration to remove Pd-black. |
| System B (Alternative) | Acetonitrile (MeCN) (Pure or 95:5 w/ H2O) | High-Purity Polish | [1] • Best for removing colored organic impurities (oxidized amines).[1]• Sharp solubility curve (high in hot, low in cold).[1] | • Toxic (Class 2 solvent).[1]• Higher cost.[1]• Risk of solvate formation (check XRD). |
| System C (Rescue) | DMF : Water (Dissolve in DMF, add H2O) | Pd Scavenging / Crash | • Solubilizes highly insoluble crude.[1]• Effective for removing heavy Pd contamination. | • High Risk: Traps solvent in crystal lattice.[1]• Difficult to dry (high b.p.).• Often yields amorphous powder, not crystals.[1] |
Part 2: Decision Tree & Workflow (Visualization)
The following logic gate helps you select the correct purification path based on your crude material's state.
Figure 1: Decision logic for selecting the solvent system based on crude impurity profile.
Part 3: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. Why?
Diagnosis: This is the most common failure mode for amides. It occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility boundary. This usually happens if:
-
The anti-solvent (Water) was added too quickly.
-
The solution is too concentrated (supersaturation is too high).
-
The temperature dropped too fast.
Corrective Action:
-
The "Re-heat" Technique: Do not discard the oil. Re-heat the mixture until the oil dissolves back into a clear solution. Add a small volume of the good solvent (Ethanol) to lower the supersaturation.
-
Seeding: Add a few milligrams of pure seed crystal at the "cloud point" (just as turbidity appears). This provides a nucleation surface, bypassing the amorphous oil phase.
-
Slower Cooling: Wrap the flask in aluminum foil and turn off the heat source, allowing it to cool to room temperature over 4–6 hours.
Q2: The crystals are grey or brownish, even after recrystallization.
Diagnosis: This indicates residual Palladium (from Suzuki coupling) or oxidized amine species (quinones).[1] Palladium often binds to the nitrogen of the pyridine/aniline moieties.
Corrective Action:
-
Chemical Scavenging: Standard recrystallization is poor at removing chelated Pd. You must perform a Hot Filtration with Scavengers .
-
Dissolve crude in 20 volumes of hot Ethanol/THF.
-
Add Activated Carbon (10-20 wt%) or a specific scavenger like SiliaMetS® Thiol .
-
Stir at reflux for 30 minutes.
-
Filter through a Celite pad while hot (critical to prevent product loss).
-
Proceed with crystallization of the filtrate.
-
Q3: I have low recovery yield (<50%). Is the product decomposing?
Diagnosis: Furan rings can be sensitive to strong acids, but are generally stable in alcohols. Low yield is likely due to excess solubility in the mother liquor.
Corrective Action:
-
Check the Filtrate: Analyze the mother liquor by TLC/HPLC. If the product is there, your solvent system is too "strong."
-
Adjust Ratio: Shift System A from 90:10 (EtOH:Water) to 60:40. Water drastically reduces the solubility of this organic amide.
-
Second Crop: Concentrate the mother liquor to half volume and cool to 4°C to harvest a second crop (Note: Second crops are always less pure).
Part 4: The "Golden Standard" Protocol
Objective: Purification of 10g Crude this compound. System: Ethanol/Water (Thermodynamic Control).
-
Dissolution:
-
Nucleation Setup:
-
Maintain reflux. Add Deionized Water dropwise via an addition funnel or pipette.
-
Stop adding water the moment a persistent turbidity (cloudiness) is observed.
-
Add 2-5 mL of hot Ethanol to clarify the solution (make it clear again).
-
-
Crystallization:
-
Remove from heat source. Place the flask on a cork ring or wood block (insulation).
-
Allow to cool to Room Temperature (RT) undisturbed for 3–4 hours.
-
Observation: You should see needles or plates forming. If oil droplets appear, stir vigorously to induce crystallization.[1]
-
-
Isolation:
-
Cool the flask in an ice bath (0-5°C) for 30 minutes to maximize yield.
-
Filter via vacuum filtration (Buchner funnel).
-
Wash: Wash the cake with 20 mL of cold Ethanol/Water (50:50 mixture). Do not use pure ethanol, it will redissolve the product.[1]
-
-
Drying:
-
Dry in a vacuum oven at 45°C for 12 hours.
-
QC Check: Verify removal of solvent via NMR (Ethanol peak at ~1.2/3.7 ppm) and check Melting Point (Expect >190°C for amides).[1]
-
References
-
Synthesis & Purification Context
-
Solvent Selection for Amides
-
Palladium Removal Strategies
-
General Solubility Data (Analogous)
Sources
- 1. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. US20230339876A1 - Process for preparing aminofuranes - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 5-(4-Aminophenyl)furan-2-carboxamide: A Deep Dive into ¹H NMR Analysis and Alternative Methodologies
This guide provides an in-depth analysis of the ¹H NMR spectrum of 5-(4-Aminophenyl)furan-2-carboxamide, a key heterocyclic scaffold in medicinal chemistry. We will dissect its spectral features, offering a rationale grounded in established principles of nuclear magnetic resonance. Furthermore, this guide will objectively compare the insights derived from ¹H NMR with those from complementary analytical techniques, namely ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy. The goal is to equip researchers, scientists, and drug development professionals with a comprehensive framework for the unambiguous structural characterization of complex organic molecules.
Part 1: The Cornerstone of Structure—In-Depth ¹H NMR Spectral Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the preeminent tool for the structural elucidation of organic compounds in solution. Its power lies in its ability to provide detailed information about the electronic environment, connectivity, and stereochemical relationships of protons within a molecule.
Molecular Structure and Proton Environments
The structure of this compound presents several distinct proton environments, which are key to a full spectral assignment. For clarity, the protons are systematically labeled in the diagram below.
Caption: Labeled structure of this compound.
Predicted ¹H NMR Spectrum and Interpretation
The spectrum is best acquired in a solvent like DMSO-d₆, which is effective at dissolving polar amides and slows the exchange rate of labile N-H protons, often allowing them to be observed as distinct, sometimes broadened, signals.[1]
-
Furan Protons (H₃ and H₄): The two protons on the furan ring are in different electronic environments. H₃ is adjacent to the electron-withdrawing carboxamide group, while H₄ is adjacent to the furan oxygen. They will appear as two distinct doublets, coupling only to each other.
-
Aminophenyl Protons (H₂'/H₆' and H₃'/H₅'): The 1,4-disubstituted phenyl ring gives rise to a classic AA'BB' system, which often appears as two apparent doublets, each integrating to 2H.
-
H₂'/H₆': These protons are ortho to the furan ring and meta to the electron-donating amino group. They will be deshielded relative to H₃'/H₅'.
-
H₃'/H₅': These protons are ortho to the strongly electron-donating amino (-NH₂) group. Resonance effects increase the electron density at these positions, causing significant shielding (an upfield shift).[4]
-
Coupling: A typical ortho coupling constant (³J) in a benzene ring is in the range of 7-10 Hz.[5]
-
-
Labile Protons (Carboxamide -CONH₂ and Amino -NH₂):
-
Carboxamide (-CONH₂): The protons of a primary amide are significantly deshielded and often appear as a broad singlet due to quadrupole broadening from the nitrogen atom and restricted rotation around the C-N bond.[6][7] Their chemical shift can range from 5.0 to 9.0 ppm.[6]
-
Amino (-NH₂): The protons of the aromatic amine are less deshielded than the amide protons and will also likely appear as a broad singlet. Their chemical shift is variable and depends on solvent, temperature, and concentration.[6]
-
Anticipated ¹H NMR Data Summary
The following table summarizes the predicted spectral data for the compound in DMSO-d₆.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| Carboxamide (-CONH₂ ) | ~7.5 - 8.5 | Broad Singlet | 2H | - | Deshielded by adjacent C=O; exchange broadening.[6] |
| Phenyl (H₂'/H₆') | ~7.6 - 7.8 | Doublet (d) | 2H | ³J ≈ 8-9 | Ortho to furan ring; deshielded. |
| Furan (H₃) | ~7.3 - 7.5 | Doublet (d) | 1H | ³J ≈ 3.5 | Adjacent to electron-withdrawing C=O group.[3] |
| Furan (H₄) | ~6.8 - 7.0 | Doublet (d) | 1H | ³J ≈ 3.5 | Less deshielded furan proton.[3] |
| Phenyl (H₃'/H₅') | ~6.6 - 6.8 | Doublet (d) | 2H | ³J ≈ 8-9 | Ortho to electron-donating -NH₂ group; shielded.[4] |
| Amino (-NH₂ ) | ~5.0 - 5.5 | Broad Singlet | 2H | - | Shielded relative to amide; exchange broadening.[6] |
Part 2: A Comparative Framework—Alternative and Complementary Analytical Techniques
While ¹H NMR is remarkably informative, a multi-technique approach is the gold standard for unequivocal structure confirmation. This section compares the data from ¹H NMR with other powerful analytical methods.
Caption: Workflow for multi-technique structural confirmation.
¹³C NMR Spectroscopy
-
Principle: Similar to ¹H NMR, but observes the ¹³C nucleus. It provides a map of the carbon skeleton of the molecule.
-
Information Gained: A proton-decoupled ¹³C NMR spectrum would show a distinct signal for each unique carbon atom. For this molecule, we expect 11 signals, as all carbons are in unique electronic environments due to the lack of symmetry. Key signals would include the amide carbonyl carbon (~160 ppm), and various aromatic and furan carbons (110-155 ppm).[3]
-
Synergy with ¹H NMR: Confirms the carbon count and provides direct evidence of specific functional groups (like the C=O). Techniques like HSQC can correlate each proton with the carbon it is directly attached to, solidifying the assignments made in the ¹H spectrum.
-
Limitations: ¹³C has a low natural abundance (~1.1%), making the technique less sensitive than ¹H NMR and requiring longer acquisition times or more concentrated samples. It does not typically show coupling information in standard experiments.
High-Resolution Mass Spectrometry (HRMS)
-
Principle: HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or five decimal places).
-
Information Gained: The primary output is the exact mass of the molecular ion. For this compound (C₁₁H₁₀N₂O₂), the expected monoisotopic mass is 202.0742 Da. HRMS can measure this value with an error of <5 ppm, allowing for the unambiguous determination of the molecular formula.[3] This definitively confirms the elemental composition.
-
Synergy with ¹H NMR: HRMS provides the molecular formula, which is the essential starting point for interpreting NMR data. While NMR pieces together the connectivity, HRMS confirms that all the expected atoms are present and that no unexpected elements exist.
-
Limitations: Mass spectrometry does not provide information about the connectivity of atoms. Isomers (e.g., 4-(4-aminophenyl)furan-2-carboxamide vs. 5-(3-aminophenyl)furan-2-carboxamide) will have the same molecular formula and exact mass, making them indistinguishable by MS alone.
Infrared (IR) Spectroscopy
-
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of specific chemical bonds.
-
Information Gained: It serves as a rapid and effective method for identifying the presence of key functional groups. For this molecule, characteristic absorbances would include:
-
N-H stretching: Two bands for the primary amine and amide groups (~3400-3200 cm⁻¹).
-
C=O stretching (Amide I band): A strong, sharp absorbance around 1660-1680 cm⁻¹.
-
Aromatic C=C stretching: Bands in the ~1600-1450 cm⁻¹ region.
-
C-O stretching (furan): Absorbances around 1250-1020 cm⁻¹.
-
-
Synergy with ¹H NMR: IR provides rapid confirmation of the functional groups that are inferred from the chemical shifts in the NMR spectrum. For example, seeing a strong peak at ~1670 cm⁻¹ corroborates the assignment of the amide group.
-
Limitations: IR spectroscopy provides very little information about the overall molecular skeleton or the connectivity of the functional groups. It is a qualitative tool that confirms presence/absence but does not map the structure.
Comparative Summary of Techniques
| Feature | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | High-Resolution MS | Infrared (IR) Spectroscopy |
| Primary Information | Proton environment, connectivity (J-coupling), stereochemistry | Carbon skeleton, number of unique carbons | Exact molecular formula, elemental composition | Presence/absence of functional groups |
| Strengths | Unparalleled detail on molecular structure and connectivity | Direct observation of the carbon framework | Unambiguous formula determination | Fast, inexpensive, excellent for functional group ID |
| Limitations | Can be complex for large molecules; requires soluble sample | Low sensitivity; longer acquisition times | Does not distinguish between isomers | Provides no information on atom connectivity |
| Role in Analysis | Core Structural Elucidation | Skeletal Confirmation | Formula Validation | Functional Group Check |
Part 3: Experimental Protocol & Visualization
Trustworthy data begins with a robust and reproducible experimental protocol.
Detailed Protocol: ¹H NMR Sample Preparation and Acquisition
-
Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). The choice of DMSO-d₆ is critical for dissolving the polar amide and for resolving the N-H protons, which might otherwise exchange too rapidly for observation in solvents like D₂O or CD₃OD.[1]
-
Dissolution: Gently vortex or sonicate the vial until the sample is fully dissolved. A clear, particulate-free solution is required.
-
Transfer: Using a clean glass Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Data Acquisition (400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~298 K).
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Acquire the ¹H spectrum using a standard single-pulse experiment. Typical parameters include:
-
Spectral Width: -2 to 12 ppm
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise)
-
Relaxation Delay (d1): 2-5 seconds
-
Acquisition Time (aq): 3-4 seconds
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Reference the spectrum by setting the residual DMSO peak to δ 2.50 ppm.
-
Integrate all signals and analyze the chemical shifts and coupling patterns to assign the structure.
-
Caption: Visualization of key J-coupling interactions in the molecule.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information, allowing for the detailed assignment of nearly every proton in the molecule based on chemical shift and spin-spin coupling. It stands as the single most powerful technique for elucidating the compound's connectivity. However, for absolute certainty in research and drug development, its data should be synergistically combined with orthogonal techniques. High-resolution mass spectrometry validates the elemental composition, ¹³C NMR confirms the carbon skeleton, and infrared spectroscopy provides a rapid check of key functional groups. Together, these methods form a self-validating system that ensures the highest degree of confidence in the final structural assignment.
References
-
University of Calcutta. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala.[6]
-
Schneider, W. G., & Bernstein, H. J. (1956). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry, 34(11), 1487-1493.[2]
-
Moro, A., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(2), M1383.[3]
-
Chemistry Stack Exchange. (2020). Proton NMR splitting in 2-substituted furan.[8]
-
Sigma-Aldrich. (n.d.). N-(4-Aminophenyl)furan-2-carboxamide.
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.[9]
-
Altaf, S., Teotia, M., & Soni, R. K. (2023). ¹H NMR spectra and structure of synthesized aromatic amides (I, II, III and IV). ResearchGate.[10]
-
Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy.[11]
-
El-Metwally, A. M., et al. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry, 10(14), 1695-1712.[12]
-
Sittel, T., et al. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2021(4), M1283.[13]
-
Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(4), 203-214.[7]
-
PubChem. (n.d.). Methyl 5-(4-aminophenyl)furan-2-carboxylate.[14]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift.[15]
-
University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.[4]
-
BenchChem. (2025). Application Notes and Protocols: 1H and 13C NMR of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea.[1]
-
BLDpharm. (n.d.). Methyl 5-(4-aminophenyl)furan-2-carboxylate.[16]
-
Reddit. (2024). Vicinal coupling in Furan/Pyrrole so low?. r/chemistry.[17]
-
University of Wisconsin-Madison. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data.[5]
-
Zhang, Y. M., et al. (2025). Fig. S11 The 1 H NMR spectrum of the 5-(4-Nitrophenyl)-2-furan formaldehyde. ResearchGate.[18]
-
Li, H., et al. (2013). The N—H···X (X = Cl, Br, and I) Hydrogen-Bonding Pattern in Aromatic Amides: A Crystallographic and 1H NMR Study. Crystal Growth & Design, 13(7), 2937-2943.[19]
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A Senior Application Scientist's Guide to the Structural Characterization of 5-(4-Aminophenyl)furan-2-carboxamide and its Analogs
For researchers and professionals in drug development, the precise structural elucidation of a novel compound is the bedrock upon which all further investigation is built. This guide provides an in-depth look at the structural characterization of 5-(4-Aminophenyl)furan-2-carboxamide, a molecule of interest within the broader class of furan-2-carboxamides known for their diverse biological activities. We will explore the key analytical techniques used to confirm its identity and purity, and compare its spectral data with that of closely related analogs to highlight the influence of substituent changes on the molecule's spectral properties.
The Importance of a Multi-Faceted Analytical Approach
Confirming the structure of a synthesized molecule like this compound is not a matter of a single experiment. Instead, it requires a confluence of data from multiple orthogonal techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system that builds confidence in the final assignment. The primary techniques we will discuss are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Structural Analysis
To understand the unique spectral features of this compound, it is instructive to compare its (anticipated) data with that of structurally similar compounds. The electronic effects of different substituents on the phenyl ring—such as bromo, chloro, and methoxy groups—induce predictable changes in the NMR chemical shifts and IR vibrational frequencies. This comparative approach not only strengthens the structural assignment of the target molecule but also provides a deeper understanding of structure-property relationships within this chemical class.
Unfortunately, despite extensive literature searches, a complete, published set of experimental spectral data for this compound could not be located in the available resources. However, the synthesis of this compound has been reported, with the characterization data mentioned as being in the supporting information of the cited study[1].
Given this, we will proceed by presenting a detailed analysis of a closely related and well-characterized analog, N-(4-bromophenyl)furan-2-carboxamide [2]. We will then use data from other analogs to draw informed comparisons and predict the spectral characteristics of the target amino-substituted compound.
Data Presentation: A Comparative Overview
The following table summarizes the key structural characterization data for N-(4-bromophenyl)furan-2-carboxamide and several other relevant furan-2-carboxamide analogs. This allows for a direct comparison of their spectral features.
| Compound Name | 1H NMR (DMSO-d6) Key Chemical Shifts (δ, ppm) | 13C NMR (DMSO-d6) Key Chemical Shifts (δ, ppm) | Mass Spectrometry (m/z) | Key IR Bands (cm-1) |
| N-(4-bromophenyl)furan-2-carboxamide [2] | 10.31 (s, 1H, NH), 7.94 (d, 1H, furan-H), 7.79-7.68 (m, 2H, Ar-H), 7.52 (d, 2H, Ar-H), 7.33 (d, 1H, furan-H), 6.70 (dd, 1H, furan-H) | 156.71 (C=O), 147.72, 146.38 (furan-C), 138.41, 131.94, 122.70, 115.55 (Ar-C), 112.71 (furan-C) | 267.2 [M+H]+ | ~3300 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1530 (N-H bend, Amide II), ~1600, ~1480 (Aromatic C=C) |
| N-(4-(4-chlorobenzamido)phenyl)furan-2-carboxamide [1] | 10.32 (s, 1H, NH), 10.20 (s, 1H, NH), 7.98-7.96 (m, 2H, Ar-H), 7.90 (s, 1H, furan-H), 7.71 (s, 4H, Ar-H), 7.60-7.58 (m, 2H, Ar-H), 7.31 (d, 1H, furan-H), 6.69 (dd, 1H, furan-H) | 164.5, 156.3 (C=O), 147.7, 145.8 (furan-C), 136.5, 135.0, 134.6, 133.8, 129.7, 128.6, 121.0, 120.9 (Ar-C), 114.8, 112.3 (furan-C) | 341 [M+H]+ | 3321, 1647, 1505 |
| N-(4-(4-methoxybenzamido)phenyl)furan-2-carboxamide [1] | 10.16 (s, 1H, NH), 10.08 (s, 1H, NH), 7.98-7.92 (m, 3H, Ar-H, furan-H), 7.72 (s, 4H, Ar-H), 7.32 (d, 1H, furan-H), 7.09-7.03 (m, 2H, Ar-H), 6.69 (dd, 1H, furan-H), 3.84 (s, 3H, OCH3) | 164.7, 161.9, 156.1 (C=O), 147.6, 145.6 (furan-C), 135.3, 134.1, 129.6, 127.0, 120.67, 120.65, 114.5, 113.6 (Ar-C), 112.1 (furan-C), 55.4 (OCH3) | 337 [M+H]+ | 3320, 1648, 1537 |
| Predicted data for this compound | Amide N-H singlet (~10 ppm), Aromatic protons as two doublets, Furan protons as three distinct signals, Amine N-H protons as a broad singlet. | Amide C=O (~157 ppm), Furan and Phenyl carbons in the aromatic region. | 203 [M+H]+ | Broad N-H stretches (~3400-3200 cm-1), C=O stretch (~1640 cm-1), N-H bend (~1540 cm-1), Aromatic C=C stretches. |
Experimental Protocols and Mechanistic Insights
The following sections detail the standard operating procedures for the key analytical techniques, along with the rationale behind the experimental choices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of different types of nuclei, primarily 1H (proton) and 13C.
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
-
Sample Preparation: Accurately weigh 10-20 mg of the solid furan-2-carboxamide derivative.[3] Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) in a clean vial. DMSO-d6 is chosen for its excellent solvating power for these types of aromatic amides and its deuterium signal provides a stable lock for the spectrometer.[3]
-
Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's coil.
-
Instrument Setup: Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).
-
Locking and Shimming: The instrument locks onto the deuterium signal of the solvent to compensate for any magnetic field drift. Shimming is then performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp, well-resolved peaks.[3]
-
1H NMR Acquisition: A standard single-pulse experiment is typically sufficient. For quantitative results, a longer relaxation delay (D1) is necessary to allow all protons to fully relax between pulses.[4]
-
13C NMR Acquisition: A proton-decoupled experiment is standard, which results in single lines for each unique carbon, simplifying the spectrum. A larger number of scans is required for 13C NMR due to the low natural abundance of the 13C isotope and its lower gyromagnetic ratio.[3]
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier Transform to generate the frequency-domain spectrum. This is followed by phase and baseline correction to produce the final, interpretable spectrum. The 1H spectrum is calibrated using the residual solvent peak (DMSO at δ ~2.50 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.[5]
-
1H NMR: For N-(4-bromophenyl)furan-2-carboxamide, the amide proton (N-H) appears as a singlet far downfield (~10.31 ppm) due to its acidic nature and involvement in hydrogen bonding. The furan and phenyl protons appear in the aromatic region (δ 6.5-8.0 ppm). The splitting patterns (e.g., doublets, doublets of doublets) reveal the connectivity between adjacent protons.[2] For our target compound, this compound, the electron-donating amino group (-NH2) would be expected to shield the protons on the phenyl ring, shifting them upfield compared to the bromo-analog. The amino protons themselves would likely appear as a broad singlet.
-
13C NMR: The carbonyl carbon of the amide is typically found around δ 156-165 ppm. The carbons of the furan and phenyl rings appear in the δ 110-150 ppm region. The position of the phenyl carbons is sensitive to the substituent; the carbon bearing the bromine in the bromo-analog is found at δ ~115.55 ppm, while the carbon attached to the electron-donating amino group in the target compound would be expected at a different chemical shift.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Caption: Workflow for FT-IR analysis using an ATR accessory.
-
Background Scan: Before analyzing the sample, a background spectrum of the empty, clean ATR crystal is recorded. This is essential to subtract any signals from the atmosphere (e.g., CO2, water vapor) and the instrument itself.[6]
-
Sample Application: A small amount of the solid furan-2-carboxamide powder is placed directly onto the ATR crystal (commonly diamond).[6][7]
-
Apply Pressure: A pressure anvil is lowered onto the sample to ensure good, uniform contact between the solid and the crystal surface. This is critical for obtaining a high-quality spectrum.[7]
-
Sample Scan: The infrared spectrum of the sample is recorded.
-
Cleaning: After analysis, the crystal and anvil are thoroughly cleaned with a suitable solvent (e.g., isopropanol) to prevent cross-contamination.
-
Key Functional Groups: The IR spectrum provides a clear fingerprint of the molecule's functional groups.
-
N-H Stretch: The amide N-H stretch typically appears as a sharp peak in the 3300-3500 cm-1 region. For this compound, the primary amine (-NH2) would show two distinct N-H stretching bands in this region.[8]
-
C=O Stretch (Amide I): This is a very strong and sharp absorption, typically appearing around 1640-1680 cm-1. Its exact position can be influenced by conjugation and hydrogen bonding.[9][10]
-
N-H Bend (Amide II): This band, resulting from a coupling of N-H bending and C-N stretching, is found around 1510-1550 cm-1.[9]
-
Aromatic C=C Stretches: Multiple sharp bands of variable intensity are expected in the 1450-1600 cm-1 region, characteristic of the furan and phenyl rings.[11]
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound with very high accuracy, allowing for the determination of its elemental formula. Electrospray Ionization (ESI) is a soft ionization technique well-suited for these types of molecules, as it typically keeps the molecule intact.
Caption: Workflow for ESI-Mass Spectrometry analysis.
-
Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol. Then, perform a serial dilution to a final concentration of about 10 µg/mL in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile with 0.1% formic acid).[12] Formic acid is added to facilitate protonation in positive ion mode.
-
Infusion: The diluted sample is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.[13]
-
Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (in this case, protonated molecules, [M+H]+) are ejected into the gas phase.[14]
-
Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, which measures their mass-to-charge ratio (m/z) with high precision.
-
Data Interpretation: The most abundant peak in the resulting spectrum will correspond to the protonated molecule [M+H]+. The measured exact mass is compared to the theoretical mass for the proposed elemental formula (C11H11N2O2+ for the protonated target compound). A mass error of less than 5 ppm provides strong evidence for the correct formula.
Conclusion
The structural characterization of this compound and its analogs relies on a synergistic combination of NMR, IR, and MS techniques. While a complete experimental dataset for the primary target molecule was not found in the reviewed literature, a robust characterization can be achieved by following the detailed protocols outlined in this guide. Furthermore, by comparing the spectral data of well-characterized analogs, such as N-(4-bromophenyl)furan-2-carboxamide, researchers can make confident predictions about the expected spectral features of the target compound and gain a deeper understanding of the structure-spectroscopy relationships within this important class of molecules. This rigorous, multi-technique approach ensures the scientific integrity of the data and provides a solid foundation for any subsequent research and development efforts.
References
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ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Department of Chemistry. [Link]
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University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Department of Chemistry & Biochemistry. [Link]
-
Williamson, T. (2016). NMR Techniques in Organic Chemistry: a quick guide. University of Sheffield. [Link]
-
Carradori, S., et al. (2025). Synthesis and Antifungal Evaluation Against Candida spp. of 5-Arylfuran-2-Carboxamide Derivatives. Molecules, 30(16), 1-18. [Link]
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de Hoffmann, E., & Stroobant, V. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 52(11), 739-766. [Link]
-
Altaf, S., Teotia, M., & Soni, R. K. (2021). FTIR spectra of synthesized aromatic amides (I, II, III and IV). ResearchGate. [Link]
-
Hwang, H., et al. (2022). Diversity-oriented routes to thiopeptide antibiotics: total synthesis and biological evaluation of micrococcin P2. Organic & Biomolecular Chemistry, 20(9), 1893-1899. [Link]
-
Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. [Link]
-
Medina-Díaz, D. G., et al. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry & Medicinal Chemistry, e202400879. [Link]
-
Wei, Y., & Hansen, J. (2021). "Diversity Oriented Synthesis of Furan Epoxide". Annual Student Research Poster Session. 75. [Link]
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
-
Iowa State University. (2020, April 13). Optimized Default 1H Parameters. Chemical Instrumentation Facility. [Link]
-
Siddiqa, A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Pharmaceuticals, 15(7), 841. [Link]
-
LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. [Link]
-
Chen, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. International Journal of Molecular Sciences, 21(7), 2638. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. [Link]
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Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
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IR spectroscopy bands for 5-(4-Aminophenyl)furan-2-carboxamide identification
Technical Comparison Guide: IR Spectroscopy for 5-(4-Aminophenyl)furan-2-carboxamide Identification
Executive Summary
This compound is a critical pharmacophore in medicinal chemistry, serving as a scaffold for kinase inhibitors, antibiofilm agents, and DNA-binding ligands. Its structural duality—combining an electron-rich furan ring with a hydrogen-bond-donating amide and a primary amine—presents unique identification challenges.
This guide provides a definitive technical analysis of the Infrared (IR) spectroscopy bands required for the precise identification of this compound. Unlike generic spectral databases, this document synthesizes experimental data from structural analogs and precursors to offer a robust, self-validating identification protocol. We compare IR spectroscopy against high-field NMR and Mass Spectrometry (MS) to demonstrate its superior utility in rapid process monitoring, particularly for the reduction of nitro-precursors to the final amine product.
Part 1: Technical Identification Profile
Structural Basis for Spectral Assignment
The molecule consists of three distinct vibrational zones:
-
The Primary Amine (-NH₂): Located on the phenyl ring, providing diagnostic N-H stretching doublets.
-
The Furan-Carboxamide Core: A conjugated system where the carbonyl (C=O) frequency is lowered by resonance with the furan ring.
-
The Aromatic System: A linked phenyl-furan biaryl axis exhibiting characteristic skeletal breathing modes.
Diagnostic IR Bands Table
The following table synthesizes data from 5-phenylfuran-2-carboxamide derivatives and primary aromatic amines.
| Functional Group | Mode of Vibration | Frequency ( | Intensity | Diagnostic Value |
| Primary Amine (-NH₂) | N-H Stretch (Asym/Sym) | 3350 – 3450 (Doublet) | Medium | High: Distinguishes amine from nitro precursor. |
| Primary Amide (-CONH₂) | N-H Stretch | 3150 – 3300 | Broad/Strong | Overlaps with amine; broadness indicates H-bonding. |
| Amide I (Carbonyl) | C=O Stretch | 1640 – 1660 | Strong | Critical: Lower than esters (~1720) or non-conjugated amides. |
| Amide II | N-H Bending | 1590 – 1620 | Medium | Confirms primary amide structure. |
| Furan Ring | C=C Ring Stretch | 1510 – 1540 | Sharp | Characteristic of 2,5-disubstituted furans. |
| Phenyl Ring | C=C Skeletal | 1450 – 1500 | Variable | Standard aromatic signature. |
| C-N Stretch | C-N (Aryl-Amine) | 1250 – 1300 | Strong | Confirms attachment of amine to phenyl ring. |
| Furan Ring | Ring Breathing | 1010 – 1025 | Sharp | Specific to furan heterocycle. |
| Para-Substitution | C-H Out-of-Plane (oop) | 810 – 840 | Strong | Confirms 1,4-substitution on phenyl ring. |
Note: The absence of bands at 1520
and 1340(NO₂ asymmetric/symmetric stretch) is the definitive proof of successful reduction from the nitro-precursor.
Part 2: Comparative Analysis of Identification Methods
In drug development workflows, IR is often competed against NMR and MS. The following analysis evaluates where IR spectroscopy outperforms these alternatives for this specific compound.
Comparative Performance Matrix
| Feature | IR Spectroscopy | Mass Spectrometry (LC-MS) | |
| Primary Utility | Functional Group Verification | Structural Connectivity | Molecular Weight / Purity |
| Sample State | Solid (ATR/KBr) | Solution (DMSO- | Solution (MeOH/ACN) |
| Differentiation | Excellent: Nitro vs. Amine | Excellent: Proton counting | Good: Mass shift (-30 Da) |
| Throughput | High (< 2 min/sample) | Low (> 15 min/sample) | Medium (5-10 min/sample) |
| Cost per Run | Low | High | Medium |
| Limitation | No connectivity info | Solubility requirements | Ionization suppression |
Deep Dive: Synthesis Monitoring (Nitro Amine)
The most common synthetic route involves the reduction of 5-(4-nitrophenyl)furan-2-carboxamide.
-
Why IR Wins: The reaction progress can be monitored in real-time by tracking the disappearance of the NO₂ bands (1520/1340
) and the emergence of the NH₂ doublet (3350-3450 ) . NMR requires workup and deuterated solvents, making it too slow for in-process control (IPC).
Part 3: Experimental Protocols
Protocol: ATR-FTIR Acquisition
Objective: Obtain a high-quality spectrum to verify the identity of this compound.
Prerequisites:
-
FTIR Spectrometer (e.g., Nicolet iS50 or equivalent).[1]
-
Diamond or ZnSe ATR crystal.
-
Solvent: Isopropanol (for cleaning).
Step-by-Step Methodology:
-
Background Collection: Clean the ATR crystal with isopropanol. Collect a background spectrum (air) with 32 scans at 4
resolution. -
Sample Loading: Place approximately 2-5 mg of the solid sample onto the center of the crystal.
-
Expert Insight: This compound is a high-melting solid due to intermolecular hydrogen bonding. Ensure the sample is a fine powder to maximize contact.
-
-
Compression: Apply pressure using the anvil until the force gauge reads 80-100 (optimal contact).
-
Acquisition: Collect the sample spectrum (32 scans).
-
Post-Processing: Apply "ATR Correction" if comparing against a transmission (KBr) library.
-
Validation: Check for the "Amide I" band at ~1650
. If the band is split or shifted >1700 , suspect unreacted ester precursor or oxidation.
Visualization: Synthesis Monitoring Workflow
The following diagram illustrates the critical decision points during the synthesis monitoring using IR spectroscopy.
Caption: Logic flow for monitoring the reduction of the nitro-precursor using IR markers.
Part 4: Spectral Logic & Interpretation[2]
The identification of this specific isomer relies on distinguishing it from the N-(4-aminophenyl) isomer (where the amide nitrogen is attached to the phenyl ring).
Logic Tree for Structural Confirmation
The following diagram details the spectral logic to confirm the specific 5-(4-Aminophenyl) connectivity versus the N-phenyl isomer.
Caption: Decision tree for confirming the target structure based on Carbonyl and Amine bands.
Detailed Band Interpretation
-
The "Furan-Amide" Shift: In a standard aliphatic amide, the C=O stretch appears near 1680-1690
. However, in this compound, the furan ring acts as an electron donor, conjugating with the carbonyl. This lowers the frequency to ~1650 .[2] If you see the band at 1690 , the conjugation may be broken or the furan ring is absent. -
The Amine Doublet: Primary aromatic amines (Aniline derivatives) must show two bands (Asymmetric and Symmetric stretch).
-
Self-Validating Check: The separation between these peaks is typically ~100
. If you only see one sharp peak, you likely have a secondary amine (impurity).
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard text for IR band assignment).
-
National Institute of Standards and Technology (NIST). Furan-2-carboxamide IR Spectrum. NIST Chemistry WebBook. Available at: [Link]
Sources
A Comparative Guide to Validating Synthetic Routes for 5-(4-Aminophenyl)furan-2-carboxamide Analogs
Introduction: The Significance of the Furan-2-Carboxamide Scaffold and the Imperative for Rigorous Synthetic Validation
The 5-aryl-furan-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with demonstrated biological activities, including potent antibiofilm properties against pathogens like Pseudomonas aeruginosa and potential as anticancer agents that inhibit tubulin polymerization.[1][2] Specifically, analogs of 5-(4-aminophenyl)furan-2-carboxamide are of significant interest due to the versatile chemical handles they present—the amino group and the furan core—which allow for extensive structure-activity relationship (SAR) studies.
However, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous chemical validation. The choice of a synthetic route is not merely a matter of reaching the target molecule; it profoundly impacts the efficiency, scalability, purity profile, and economic viability of the entire drug development program.[3][4] A robust and validated synthetic pathway ensures batch-to-batch consistency, minimizes problematic impurities, and provides a solid foundation for future process chemistry and clinical scale-up.[3] This guide provides a comparative analysis of two primary retrosynthetic strategies for constructing this compound analogs, offering detailed experimental insights and a framework for their analytical validation.
Comparative Analysis of Synthetic Strategies
The synthesis of this scaffold can be approached from two mechanistically distinct directions, each with its own strategic advantages and challenges. The choice between them is often dictated by the desired point of diversification and the availability of starting materials.
Route A: Late-Stage Arylation via Cross-Coupling
This convergent strategy involves first constructing a functionalized furan-2-carboxamide core, which then serves as a common precursor for introducing a variety of aryl groups in the final or penultimate step. This approach is highly favored in medicinal chemistry as it allows for the rapid generation of a diverse analog library from a single, well-characterized intermediate.[3]
Route B: Early-Stage Arylation and Final Amidation
This more linear approach involves first synthesizing the 5-arylfuran-2-carboxylic acid core, followed by a final amide bond formation step. This route can be more step-economical if the requisite 5-arylfuran starting material is readily accessible or if the desired diversification is on the aniline portion of the molecule.
Workflow Diagram: Comparison of Synthetic Strategies
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- 4. hilarispublisher.com [hilarispublisher.com]
comparative cytotoxicity studies of furan-2-carboxamide compounds
A Comparative Guide to the Cytotoxicity of Furan-2-Carboxamide Compounds
The furan scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in numerous compounds with significant biological activity.[1] Among its derivatives, furan-2-carboxamides have emerged as a particularly promising class for the development of novel anticancer agents.[2][3] Their structural versatility allows for a wide range of chemical modifications, leading to distinguishable differences in biological effects, including potent cytotoxic activity against various cancer cell lines.[3]
This guide provides a comparative analysis of the cytotoxic profiles of several furan-2-carboxamide derivatives, supported by experimental data from peer-reviewed studies. We will delve into their structure-activity relationships, explore their mechanisms of action, and provide a detailed, field-proven protocol for assessing their cytotoxic effects in a laboratory setting.
Comparative Cytotoxicity Analysis
The anticancer potential of furan-2-carboxamide derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency.
Numerous studies have demonstrated that these compounds exhibit a range of cytotoxic activities, which are highly dependent on the specific chemical substitutions on the furan ring and the amide group, as well as the cancer cell line being tested. For instance, certain derivatives show significant activity against breast (MCF-7), liver (HepG2, Huh-7), and cervical (HeLa) cancer cell lines.[4][5][6]
Structure-Activity Relationship (SAR) Insights
The biological activity of these compounds is profoundly influenced by their chemical structure. Key SAR insights include:
-
Substituents on the Phenyl Ring: The nature and position of substituents on an N-phenyl ring can drastically alter cytotoxic activity. Electron-donating groups, such as a para-methyl group on a tolyl moiety, have been shown to enhance anticancer activity against liver cancer cell lines.[7] Conversely, the presence of nitro groups can also confer potent cytotoxicity.[6][7]
-
Halogenation: The introduction of halogens, like chlorine, onto the furan ring or associated moieties can enhance biological activity.[8] This modification can alter the molecule's electronic properties and improve its interaction with biological targets.
-
Amide Moiety: The carboxamide group itself is crucial. It provides a site for hydrogen bonding, which can improve binding affinity to target receptors and enhance pharmacokinetic properties, thereby strengthening anticancer efficacy.[8][9]
Quantitative Cytotoxicity Data
The following table summarizes the cytotoxic activities of various furan-2-carboxamide derivatives against a panel of human cancer cell lines and, where available, non-cancerous cell lines to indicate selectivity.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Pyridine carbohydrazide furan derivative (Comp. 4) | MCF-7 (Breast) | 4.06 | MCF-10A (Breast) | >10 | >2.46 | [4][10] |
| N-phenyl triazinone furan derivative (Comp. 7) | MCF-7 (Breast) | 2.96 | MCF-10A (Breast) | >10 | >3.38 | [4][10] |
| Furan-2-carboxamide (SH09) | Various Cancer Lines | 4 - 8 | - | - | - | [3] |
| Methyl 5-(hydroxymethyl)furan-2-carboxylate | HeLa (Cervical) | 64.00 (µg/mL) | LLC-MK2 (Kidney) | >512.00 (µg/mL) | >8 | [5] |
| Methyl 5-(hydroxymethyl)furan-2-carboxylate | HepG2 (Liver) | 102.53 (µg/mL) | L929 (Fibroblast) | 239.06 (µg/mL) | 2.33 | [5] |
| p-tolylcarbamothioyl)furan-2-carboxamide | HepG2 (Liver) | 33.29% viability at 20 µg/mL | - | - | - | [6][8] |
| o-nitro-substituted carbamothioyl-furan-2-carboxiamde | HepG2 (Liver) | 35.01% viability at 20 µg/mL | - | - | - | [8][11] |
| Binuclear Ruthenium(II) Complex (Ru2L3) | HeLa (Cervical) | 3.86 | Vero (Kidney) | 25.46 | 6.6 | [12] |
| Binuclear Ruthenium(II) Complex (Ru2L3) | MCF-7 (Breast) | 4.98 | Vero (Kidney) | 25.46 | 5.1 | [12] |
Note: Some studies report % cell viability at a fixed concentration rather than IC50 values.
Mechanisms of Cytotoxicity
Understanding the mechanism by which a compound induces cell death is critical for its development as a therapeutic agent. Furan-2-carboxamides have been shown to exert their cytotoxic effects through several key pathways, primarily by inducing cell cycle arrest and apoptosis.[3][4]
Cell Cycle Arrest and Apoptosis Induction
Many potent furan-2-carboxamide derivatives function by disrupting the cell cycle, often causing an accumulation of cells in the G2/M phase.[4][10] This mitotic arrest prevents cancer cells from dividing and proliferating. Following cell cycle arrest, these compounds frequently trigger programmed cell death, or apoptosis.
The induction of apoptosis is a hallmark of effective anticancer drugs. Studies show that furan-2-carboxamides can initiate the intrinsic (mitochondrial) pathway of apoptosis.[11][12] This process involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[12] The compromised mitochondria then release cytochrome c, which activates a cascade of caspase enzymes (initiator caspase-9 and executioner caspase-3) that systematically dismantle the cell, leading to its death.[11][12]
Caption: Intrinsic apoptosis pathway induced by furan-2-carboxamide derivatives.
Experimental Protocols for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated experimental protocols are essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity and, by extension, cell viability.[4][13] It measures the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.
While other assays like the Sulforhodamine B (SRB) assay exist, which measures total cellular protein, the MTT assay remains a popular choice for its direct correlation with metabolic activity, a key indicator of cell viability.[14]
Detailed Protocol: MTT Cytotoxicity Assay
This protocol provides a self-validating system for determining the IC50 of furan-2-carboxamide compounds.
Materials:
-
Human cancer cell line of choice (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Furan-2-carboxamide compounds, dissolved in DMSO to create a stock solution
-
MTT reagent (5 mg/mL in sterile PBS)[4]
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Dilute the cell suspension to a density of 1 x 10⁴ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (results in 1,000 cells/well).
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare serial dilutions of the furan-2-carboxamide compounds in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells does not exceed 0.1% to avoid solvent toxicity.
-
Include a "vehicle control" group treated with medium containing the same final concentration of DMSO.
-
After 24 hours of incubation, carefully remove the old medium and add 100 µL of the medium containing the various compound concentrations (or vehicle control) to the appropriate wells.
-
Incubate the plate for another 24 to 48 hours.[7]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use the absorbance of the blank wells (medium only) to subtract the background from all other readings.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response) to determine the IC50 value.
-
Caption: Standard experimental workflow for an MTT cytotoxicity assay.
Conclusion
Furan-2-carboxamide derivatives represent a highly versatile and potent class of compounds with significant potential in anticancer drug discovery. The comparative data clearly indicate that their cytotoxic efficacy is intricately linked to their specific molecular structure, allowing for targeted chemical synthesis to optimize activity and selectivity. The primary mechanisms of action, involving cell cycle arrest and the induction of apoptosis, are desirable characteristics for anticancer agents. With robust and reproducible experimental protocols, such as the MTT assay, researchers can continue to screen novel derivatives and further elucidate the structure-activity relationships that govern their cytotoxicity, paving the way for the development of next-generation cancer therapeutics.
References
-
Al-Ostath, A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI. Available at: [Link]4][10]
-
Taechowisan, T., et al. (2020). Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. Science Alert. Available at: [Link]
-
Al-Warhi, T., et al. (2021). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan2-Carboxamide Derivatives. ResearchGate. Available at: [Link]
-
Khan, I., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. PMC. Available at: [Link]
-
Adichunchanagiri University. (2021). Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer. Adichunchanagiri University. Available at: [Link]
-
Khan, I., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. Available at: [Link]
-
Rizwana, I., et al. (2024). Promoting the Anticancer Activity with Multidentate Furan-2-Carboxamide Functionalized Aroyl Thiourea Chelation in Binuclear Half-Sandwich Ruthenium(II) Complexes. PubMed. Available at: [Link]
-
Al-Romaigh, H., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. PMC. Available at: [Link]
-
Al-Ostath, A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC. Available at: [Link]
-
Biointerface Research in Applied Chemistry. (2020). Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Keep, R. F., et al. (1993). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed. Available at: [Link]
-
MDPI. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI. Available at: [Link]
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ResearchGate. (n.d.). Structure activity relationship (SAR) among furan-conjugated tripeptides 1–10. ResearchGate. Available at: [Link]
-
Bubon, V. V., et al. (2018). New antitumor anthra[2,3-b]furan-3-carboxamides: Synthesis and structure-activity relationship. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Active anti-fungal (i), anti-bacterial (ii) and anti-cancer (iii) derivatives of different carbamothioyl-aryl-2-carboxamides. ResearchGate. Available at: [Link]
-
Tiaris Biosciences. (n.d.). SRB Cytotoxicity Assay Kit. Tiaris Biosciences. Available at: [Link]
-
Boster Biological Technology. (n.d.). Product Information Sheet MTT Cell Proliferation and Cytotoxicity Assay Kit. Boster Bio. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(4-Aminophenyl)furan-2-carboxamide
For professionals engaged in the dynamic fields of research and drug development, the responsible management of chemical reagents is not merely a regulatory hurdle but a cornerstone of scientific integrity and laboratory safety. This guide provides an in-depth, procedural framework for the proper disposal of 5-(4-Aminophenyl)furan-2-carboxamide. By understanding the chemical nature of this compound and adhering to rigorous disposal protocols, we can ensure the safety of laboratory personnel and protect our environment.
Hazard Profile Analysis: A Structurally-Informed Risk Assessment
To develop a safe disposal plan, we must first understand the potential hazards of this compound. This is achieved by examining the risks associated with its core chemical structures.
-
Furan Ring: The furan moiety is a significant contributor to the compound's hazard profile. Furans are known to be:
-
Harmful and Potentially Carcinogenic: Furan itself is classified as harmful if swallowed or inhaled, a skin irritant, and is suspected of causing genetic defects and cancer.[1]
-
Prone to Peroxide Formation: A critical and often overlooked hazard of furan and its derivatives is the potential to form explosive peroxides upon prolonged exposure to air and light.[1][2] This reactivity necessitates special handling and storage considerations.
-
Environmentally Hazardous: These compounds are often harmful to aquatic life with long-lasting effects.[1]
-
-
Aminophenyl Group (Aromatic Amine): The presence of an aromatic amine introduces further toxicological concerns. Aromatic amines as a class are known to be toxic and may possess carcinogenic properties.[3]
-
Carboxamide Group: While the carboxamide group is generally less reactive, it contributes to the overall chemical properties of the molecule.
Based on this analysis, this compound must be handled as a hazardous substance with potential toxic, carcinogenic, and reactive (peroxide-forming) properties.
| Hazard Category | Associated Functional Group | Primary Concern(s) |
| Health Hazard | Furan, Aminophenyl | Harmful if swallowed/inhaled, skin/eye irritation, suspected mutagen, potential carcinogen.[3] |
| Reactivity Hazard | Furan | Formation of explosive peroxides upon exposure to air and light.[1] |
| Environmental Hazard | Furan | Harmful to aquatic life with long-lasting effects. |
The Core Directive: A Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.[3][4][5] The only acceptable disposal pathway is through a licensed hazardous waste facility, coordinated by your institution's Environmental Health and Safety (EHS) department.[2][3]
Step 1: Donning Appropriate Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure all personnel are outfitted with the correct PPE to mitigate exposure risks.
| PPE Item | Specification | Justification |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. | Protects against splashes and potential eye irritation.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact, as the compound is a suspected skin irritant.[3] |
| Body Protection | Laboratory coat. | Protects clothing and skin from contamination.[3] |
| Respiratory Protection | Handle only in a well-ventilated area or under a chemical fume hood. | Minimizes inhalation of any dusts or vapors.[1] |
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[4][5][6]
-
Isolate the Waste: Collect waste this compound and any materials contaminated with it (e.g., weighing paper, pipette tips, gloves) separately from all other waste streams.[3]
-
Avoid Incompatibles: Never mix this waste with strong oxidizing agents, acids, or bases unless explicitly permitted by your EHS department.[3][7][8] The aminophenyl group can react with acids, and the overall compound's stability with strong oxidizers or bases is unknown.
Caption: Waste Segregation Decision Flowchart
Step 3: Containerization
All chemical waste must be stored in appropriate, well-maintained containers.[5][9]
-
Select a Compatible Container: Use a chemically resistant, leak-proof container with a secure, screw-top lid. High-density polyethylene (HDPE) containers are suitable for most organic solids and solutions.[7] The container must be in good condition, free of cracks or damage.[10]
-
Contain the Waste: Place the solid waste or contaminated materials directly into the designated container.
-
Keep it Closed: The waste container must remain closed at all times except when adding waste.[10][11] This prevents the release of vapors and, crucially, minimizes air exposure that could lead to peroxide formation.
Step 4: Labeling
Clear and accurate labeling is a regulatory requirement and essential for safe handling.[4][5][11] The label must be securely affixed to the container and include the following information:
-
The words "HAZARDOUS WASTE "
-
Full Chemical Name: "this compound" (do not use abbreviations or formulas)
-
Hazard Information: List the primary hazards (e.g., "Toxic," "Potential Carcinogen," "Peroxide Former").
-
Generator Information: Your name, lab location, and contact information.
Step 5: Storage in a Satellite Accumulation Area (SAA)
Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) pending pickup.[10][12]
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[10][11]
-
Secondary Containment: Place the waste container within a larger, chemically resistant tub or tray to contain any potential leaks or spills.
-
Segregation: Store the container away from incompatible chemicals.[12]
-
Environment: The SAA should be in a cool, dry, well-ventilated area, away from heat sources, direct sunlight, and ignition sources.[3][5][12]
Step 6: Arranging for Final Disposal
-
Monitor Fill Level: Once the container is approximately 90% full, or if it has been accumulating for close to your institution's time limit (often 6-12 months), schedule a pickup.[11][12]
-
Contact EHS: Follow your institution's specific procedures to request a hazardous waste pickup from the EHS department or their designated contractor.[4][10]
-
Documentation: Complete any required waste manifests or pickup request forms accurately and completely.
Caption: End-to-End Chemical Waste Disposal Workflow
Special Considerations & Emergency Procedures
Managing Peroxide Formation Risk
The furan ring makes this compound susceptible to forming explosive peroxides.[1]
-
Date Containers: Mark the date of receipt and the date of opening on the primary chemical container.
-
Limit Air Exposure: Keep containers tightly sealed and under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage.
-
Visual Inspection: Before handling, visually inspect the chemical for any signs of crystallization or discoloration, which could indicate peroxide formation. If suspected, do not handle the container and contact your EHS department immediately.[10]
Spill Management Protocol
In the event of a spill, prompt and correct action is crucial.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.
-
Assess: Determine the extent of the spill and if you have the appropriate training and materials to clean it up safely. For large spills, contact your EHS department immediately.[4]
-
Control & Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the contaminated absorbent material into your designated hazardous waste container.[2][3]
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect all cleanup materials as hazardous waste.[3]
-
Report: Report the incident to your laboratory supervisor and EHS department, as required by your institution's policy.[3]
By adhering to this comprehensive guide, you can confidently manage the disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
- Sigma-Aldrich. (2025, November 24).
- University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Vanderbilt University Medical Center.
- ChemicalBook.
- Cayman Chemical. (2025, June 23). Safety Data Sheet - 4-Quinolone-3-Carboxamide Furan CB2 Agonist.
- Daniels Health. (2025, May 21).
- Technion. Chemical Waste Management Guide.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET - 4-Aminoimidazole-5-carboxamide hydrochloride.
- Physikalisch-Technische Bundesanstalt.
- BenchChem.
- National Science Teaching Association (NSTA). (2024, August 16).
- Nipissing University. (2019, June 12).
- TCI Chemicals. (2024, November 26).
- Labor Security System.
- University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
- CSIR IIP.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- BenchChem. (2025, December). Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide.
- Columbia University. Hazardous Chemical Waste Management Guidelines.
- Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
Sources
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- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 7. safety.net.technion.ac.il [safety.net.technion.ac.il]
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Personal protective equipment for handling 5-(4-Aminophenyl)furan-2-carboxamide
Executive Summary & Compound Profile
5-(4-Aminophenyl)furan-2-carboxamide is a bioactive heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and DNA-binding agents. While specific toxicological data for this exact isomer may be sparse in public registries, its structural components—a furan ring coupled with a primary aniline —dictate a strict safety protocol.
Scientific Rationale for Elevated Safety:
-
Aniline Moiety: Primary aromatic amines are known structural alerts for skin sensitization and methemoglobinemia (oxidation of hemoglobin). They are readily absorbed through the skin.
-
Furan Core: Furan derivatives are often classified as Group 2B carcinogens (possibly carcinogenic to humans) and can undergo metabolic activation to reactive intermediates.
-
Physical State: Typically a fine, electrostatic powder. The risk of inhalation and surface contamination is high during weighing.
Hazard Classification (Predicted based on SAR):*
-
Acute Tox. 4 (Oral/Inhalation)
-
Skin Irrit. 2 / Eye Irrit.[1] 2A
-
Skin Sens. 1 (Potential)
-
Muta. 2 / Carc. 2 (Precautionary) (SAR = Structure-Activity Relationship)
Personal Protective Equipment (PPE) Matrix
This protocol moves beyond generic "wear gloves" advice.[2][3][4][5] It uses a Barrier-Analysis approach to prevent exposure pathways specific to this molecule.
A. Hand Protection (Critical Control Point)
The Hazard: Aromatic amines (anilines) can permeate standard nitrile gloves over time. Solvents used with this compound (DMSO, DMF) act as carriers, accelerating skin absorption.
-
Primary Layer: Nitrile (4 mil minimum).
-
Secondary Layer: Nitrile (4 mil) or Laminate (Silver Shield) if handling concentrated stock solutions (>100mM).
-
Protocol: Double-gloving is mandatory. The outer glove acts as a sacrificial barrier.
-
Change Frequency: Immediately upon splash or every 60 minutes of active handling.
-
Technique: "Beaking" method for removal to prevent outer-surface contact with skin.
-
B. Respiratory & Inhalation Control
The Hazard: Fine particulates during weighing; aerosols during sonication.
-
Primary Control: Chemical Fume Hood (Certified face velocity: 80–100 fpm).
-
Secondary PPE: If work must occur outside a hood (not recommended), a P100 Particulate Respirator (e.g., 3M 8293) is required. Surgical masks provide zero protection against chemical vapors or fine dusts.
C. Eye & Face Protection
The Hazard: Corrosive injury to corneal tissue; absorption through mucous membranes.
-
Requirement: ANSI Z87.1 Chemical Splash Goggles.
-
Note: Safety glasses with side shields are insufficient for powders that can drift behind the lens.
D. Body Protection[2][3][5]
-
Standard: High-neck, long-sleeved laboratory coat (Polyester/Cotton blend).
-
High Risk: If handling >1 gram or dry powder transfer, utilize a Tyvek® disposable sleeve or apron to prevent cuff contamination.
PPE Decision Logic (Visualization)
The following diagram illustrates the decision-making process for selecting PPE based on the state of the chemical (Solid vs. Solution).
Figure 1: Logic flow for selecting appropriate PPE based on physical state and carrier solvent risks.
Operational Protocols
Protocol A: Safe Weighing & Transfer
Objective: Eliminate inhalation risk and static dispersion.
-
Preparation: Place a disposable balance draft shield or a simple secondary container (weigh boat inside a larger tray) inside the fume hood.
-
Static Control: Furan-carboxamides are often electrostatic. Use an anti-static gun or wipe the spatula with an anti-static cloth prior to use.
-
Transfer:
-
Tare the vial with the cap on.
-
Open the stock bottle only inside the hood.
-
Transfer solid.[1] Cap the receiving vial immediately.
-
Wipe the exterior of the receiving vial with a Kimwipe dampened with ethanol before removing it from the hood.
-
Protocol B: Solubilization (The "Carrier Effect")
Context: This compound is sparingly soluble in water and requires DMSO (Dimethyl sulfoxide) or DMF. Risk: DMSO dramatically increases the skin permeability of dissolved compounds. A drop of DMSO solution containing this amine on your skin is effectively an injection.
-
Solvent Addition: Add solvent slowly down the side of the vial to prevent "puffing" of the powder.
-
Vortexing: Ensure the cap is sealed with Parafilm before vortexing to prevent aerosol leakage.
-
Visual Check: Inspect the solution. Amino-furans can oxidize (darken) upon light exposure. If the solution turns black/dark brown rapidly, it may have degraded, potentially forming unknown byproducts.
Emergency Response & Waste Disposal
Spill Response Workflow
If a spill occurs, immediate action prevents chronic exposure.[2]
Figure 2: Step-by-step spill response for solid and liquid contamination.
Waste Disposal[1]
-
Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in a Yellow Chem-Waste Bag (labeled "Toxic Solid").
-
Liquid Waste: Segregate into "Non-Halogenated Organic Waste" (unless dissolved in Chloroform/DCM).
-
Labeling: Must explicitly list "this compound" and the solvent (e.g., "DMSO"). Do not label merely as "Organic Waste."
-
References & Authority
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[6][7] United States Department of Labor. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[6] National Academies Press (US); 2011.[6] [Link]
-
PubChem. Compound Summary: Furan-2-carboxamide derivatives (Structural Analog Safety). National Library of Medicine. [Link]
Disclaimer: This guide is intended for trained laboratory personnel. It supplements, but does not replace, your institution's official Chemical Hygiene Plan (CHP) or the specific Safety Data Sheet (SDS) provided by your chemical vendor.
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. uab.edu [uab.edu]
- 4. Personal Protective Equipment (PPE) Selection – USC Environmental Health & Safety [ehs.usc.edu]
- 5. Working with Laboratory Equipment - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 7. osha.gov [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
